2-Bromo-5-nitrotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72323. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMGPQVBNICCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10991930 | |
| Record name | 1-Bromo-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10991930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-70-4 | |
| Record name | 1-Bromo-2-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7149-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10991930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-nitrotoluene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2-Bromo-5-nitrotoluene. The information is curated for researchers, scientists, and professionals in drug development who utilize substituted toluenes as key intermediates in complex organic synthesis.
Chemical Identity and Structure
This compound is an organic aromatic compound featuring a toluene (B28343) backbone substituted with a bromine atom at the 2-position and a nitro group at the 5-position.[1] Its chemical structure imparts a unique reactivity profile, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]
Structural Identifiers:
-
IUPAC Name: 4-Bromo-2-methyl-1-nitrobenzene[2]
-
CAS Number: 7149-70-4[3]
-
Molecular Formula: C₇H₆BrNO₂[3]
-
SMILES: CC1=C(C=CC(=C1)Br)--INVALID-LINK--[O-][3]
-
InChI: 1S/C7H6BrNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3[3]
Physicochemical Properties
This compound is a cream-colored crystalline powder at room temperature.[4] It is sparingly soluble in water but exhibits moderate solubility in organic solvents such as ethanol (B145695) and acetone.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 216.03 g/mol | [2] |
| Melting Point | 78-80 °C | [3][5] |
| Boiling Point | 278 °C at 760 mmHg | [4] |
| 143 °C at 17 mmHg | [5] | |
| Density | 1.615 g/cm³ | [4] |
| Appearance | Cream-colored crystalline powder | [4] |
| Exact Mass | 214.95819 Da | [2] |
| Topological Polar Surface Area | 45.8 Ų | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals would correspond to the aromatic protons and the methyl group protons, with chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms in the molecule. Specific peak assignments can be found in specialized chemical databases.[4]
IR (Infrared) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H bonds of the aromatic ring and the methyl group, the C-NO₂ stretching vibrations (typically strong bands around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), and the C-Br stretching vibration (typically in the fingerprint region).
MS (Mass Spectrometry): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 peak pattern.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the methyl group, the bromine atom, and the nitro group.
-
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is deactivated towards electrophilic attack due to the electron-withdrawing effects of the nitro and bromo substituents. However, reactions such as further nitration can occur under harsh conditions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The methyl group is an ortho, para-director, while the nitro group is a meta-director.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group, particularly para to the bromine atom, activates the ring for nucleophilic aromatic substitution. This allows for the displacement of the bromide ion by strong nucleophiles.[1]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride in acidic media or catalytic hydrogenation. This transformation yields 4-bromo-2-methylaniline, a valuable synthetic intermediate.[1]
Experimental Protocols
The primary method for the synthesis of this compound is the electrophilic nitration of 2-bromotoluene (B146081).[2]
Synthesis of this compound via Nitration of 2-Bromotoluene
Principle: This reaction involves the treatment of 2-bromotoluene with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.
Materials:
-
2-Bromotoluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring, maintaining a low temperature (0-5 °C). This creates the nitrating mixture.
-
In a separate flask, dissolve 2-bromotoluene in a minimal amount of concentrated sulfuric acid.
-
Slowly add the 2-bromotoluene solution dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the crude product with cold water until the filtrate is neutral.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. This reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualizations
The following diagrams illustrate key relationships and workflows related to this compound.
References
Synthesis of 2-Bromo-5-nitrotoluene from 2-Bromotoluene: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-nitrotoluene, a key intermediate in the pharmaceutical and agrochemical industries.[1] The core of this process is the electrophilic aromatic nitration of 2-bromotoluene (B146081). This document details the underlying principles of regioselectivity that govern the reaction's outcome. It presents two detailed experimental protocols: the classical mixed acid nitration and an alternative method using sodium nitrate (B79036) in acetic anhydride (B1165640). Quantitative data is summarized in structured tables, and a complete experimental workflow is visualized using a process diagram. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
This compound is a halogenated nitroaromatic compound, appearing as a pale yellow crystalline powder at room temperature.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with a bromine atom, a nitro group, and a methyl group, makes it a versatile precursor for more complex molecules.[1] Historically, its synthesis was developed as part of the broader expansion of aromatic substitution chemistry for creating dyes and pharmaceutical precursors.[1] Today, it serves as a crucial building block in the synthesis of various active compounds, including antifungal agents and herbicides.[1]
The primary route to this compound is the electrophilic aromatic substitution reaction—specifically, the nitration of 2-bromotoluene. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.[1]
Principles of Regioselectivity
The success of the synthesis hinges on controlling the regioselectivity of the nitration. The position of the incoming nitro group is directed by the two existing substituents on the toluene (B28343) ring: the methyl (-CH₃) group and the bromine (-Br) atom.
-
Methyl Group (-CH₃): This is an activating group that increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it.
-
Bromine Atom (-Br): As a halogen, bromine is a deactivating group due to its inductive electron-withdrawing effect. However, due to resonance, it also donates lone-pair electron density to the ring and is therefore an ortho, para-director.[2]
In 2-bromotoluene, the interplay between these two groups determines the final isomer distribution. The potential positions for nitration are C3, C4, C5, and C6. The formation of this compound is favored because the C5 position is para to the bromine atom and meta to the methyl group. While the methyl group's directing effect is stronger, the steric hindrance at the positions ortho to the methyl group (C3 and C6) can influence the outcome. The regioselectivity can be further influenced by reaction conditions such as temperature and the choice of nitrating agent.[3]
Experimental Protocols
Safety Precaution: These procedures involve highly corrosive and strong oxidizing agents. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[3]
Protocol A: Classical Mixed Acid Nitration
This method employs a standard nitrating mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[4]
Methodology:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C throughout the addition.[5]
-
Reaction Setup: Charge a separate reaction flask, equipped with a magnetic stirrer and a dropping funnel, with 2-bromotoluene. Cool the flask in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred 2-bromotoluene solution. The reaction is exothermic, and the internal temperature must be carefully maintained below 10 °C.[3]
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, gradually warming to room temperature.[3]
-
Quenching: Carefully pour the reaction mixture over a beaker of crushed ice with stirring.[3]
-
Isolation and Work-up:
-
Extract the product from the aqueous mixture using an organic solvent like dichloromethane (B109758) in a separatory funnel.[3]
-
Wash the combined organic layers sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize residual acid), and finally with brine.[3][4]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals of this compound.[6]
Protocol B: Nitration with Sodium Nitrate and Acetic Anhydride
This protocol provides an alternative to the traditional mixed acid method, using sodium nitrate as the source of the nitro group.
Methodology: [7]
-
Reaction Setup: To a 20 mL beaker containing 2-bromotoluene (0.9615 g, 5.62 mmol) and a stir bar, add acetic anhydride (5.6 mL).
-
Addition of Reagents: Add sodium nitrate (0.6038 g, 7.0 mmol) to the mixture.
-
Initiation: Carefully add concentrated sulfuric acid (0.6 mL, 18 M). The solution will become hot and turn yellow.
-
Reaction: Allow the mixture to stir for 55 minutes.
-
Quenching and Isolation: Pour the reaction mixture over 30 mL of ice water in a 50 mL beaker. The product will initially form as a yellow oil or solid at the bottom. The crude product can then be collected by filtration or extraction and purified as described in Protocol A.[7]
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis and properties of the final product.
Table 1: Reagent and Reaction Condition Summary
| Parameter | Protocol A: Mixed Acid | Protocol B: NaNO₃ / Ac₂O | Reference(s) |
|---|---|---|---|
| Substrate | 2-Bromotoluene | 2-Bromotoluene | [3][7] |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | NaNO₃ / Conc. H₂SO₄ | [3][7] |
| Solvent/Medium | Sulfuric Acid | Acetic Anhydride | [3][7] |
| Substrate (mmol) | (Representative) | 5.62 | [7] |
| NaNO₃ (mmol) | N/A | 7.0 | [7] |
| Reaction Temp. | < 10 °C | Exothermic, then ambient | [3][7] |
| Reaction Time | 1-2 hours | 55 minutes |[3][7] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 7149-70-4 | [8] |
| Molecular Formula | C₇H₆BrNO₂ | [8][9] |
| Molecular Weight | 216.03 g/mol | [8][9] |
| Appearance | Pale yellow to yellow crystalline solid | [1] |
| Melting Point | 78-80 °C |[8] |
Workflow and Process Visualization
The general experimental procedure for the synthesis, isolation, and purification of this compound can be visualized as a sequential workflow.
Caption: A flowchart illustrating the key stages of the synthesis process.
References
- 1. Page loading... [guidechem.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. benchchem.com [benchchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. chm.uri.edu [chm.uri.edu]
- 7. digitalcommons.spu.edu [digitalcommons.spu.edu]
- 8. This compound 98 7149-70-4 [sigmaaldrich.com]
- 9. This compound | C7H6BrNO2 | CID 81577 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-nitrotoluene (CAS: 7149-70-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrotoluene, with the Chemical Abstracts Service (CAS) number 7149-70-4, is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a toluene (B28343) backbone substituted with a bromine atom and a nitro group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for this compound. Detailed experimental protocols for its synthesis and its application in the preparation of bioactive molecules are also presented.
Chemical and Physical Properties
This compound is a pale yellow to yellow crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 7149-70-4 | [2][3][4][5] |
| Molecular Formula | C₇H₆BrNO₂ | [4][5] |
| Molecular Weight | 216.03 g/mol | [4] |
| Appearance | Pale yellow to yellow crystalline powder | [1] |
| Melting Point | 78-80 °C | |
| Boiling Point | 143 °C at 17 mmHg | |
| Solubility | Sparingly soluble in water | [1] |
| IUPAC Name | 1-Bromo-4-methyl-2-nitrobenzene | [4] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and methyl protons. The data is summarized in the table below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.10 | d | 1H | Ar-H |
| 7.91 | dd | 1H | Ar-H |
| 7.70 | d | 1H | Ar-H |
| 2.51 | s | 3H | -CH₃ |
(Solvent: CDCl₃)
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the aromatic ring. The key expected peaks are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~800-600 | Strong | C-Br stretch |
Mass Spectrometry
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z and m/z+2.
| m/z | Relative Intensity (%) | Assignment |
| 215/217 | ~1:1 | [M]⁺ |
| 199/201 | [M-O]⁺ | |
| 169 | [M-NO₂]⁺ | |
| 90 | [C₇H₆]⁺ |
Synthesis of this compound
This compound is typically synthesized via the electrophilic nitration of 2-bromotoluene (B146081). The following protocol is a representative procedure.
Experimental Protocol: Nitration of 2-Bromotoluene
Materials:
-
2-Bromotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-bromotoluene in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) dropwise to the stirred 2-bromotoluene, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexane (B92381) to afford pure this compound.
References
- 1. (4-Hydroxy-2-methyl)phenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 4-Hydroxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C7H6BrNO2 | CID 81577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 7149-70-4 [chemicalbook.com]
An In-depth Technical Guide on the Physical Properties of 2-Bromo-5-nitrotoluene, with a Focus on its Melting Point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-5-nitrotoluene, with a specific emphasis on its melting point. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound is utilized.
Core Physical Properties
This compound is a substituted aromatic compound with the chemical formula C₇H₆BrNO₂. At room temperature, it exists as a pale yellow to yellow crystalline powder.[1] Its molecular structure, featuring a bromine atom and a nitro group on the toluene (B28343) ring, contributes to its utility as an intermediate in various organic syntheses, including the preparation of pharmaceuticals and agrochemicals.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO₂ | [2][3] |
| Molecular Weight | 216.03 g/mol | [2][3] |
| Melting Point | 78-80 °C | [2][4][5][6] |
| Boiling Point | 143 °C at 17 mmHg | [2][4][5] |
| Appearance | Pale yellow to yellow crystalline powder | [1] |
| CAS Number | 7149-70-4 | [2][6] |
| InChI Key | HIMGPQVBNICCGL-UHFFFAOYSA-N | [2] |
Melting Point Determination: A Standard Experimental Protocol
The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. The narrow melting point range of 78-80 °C for this compound suggests a high degree of purity for commercially available samples.[2][5] The following is a detailed, generalized protocol for the determination of the melting point of a solid organic compound like this compound using the capillary method.
Materials and Equipment
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Watch glass
Experimental Procedure
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Place a small amount of the powdered sample on a clean, dry watch glass.
-
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the sample powder, forcing a small amount of the sample into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom.
-
Repeat until a packed sample column of 2-3 mm in height is achieved.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set the initial temperature of the apparatus to approximately 10-15 °C below the expected melting point of 78 °C.
-
Set the heating rate to a slow and steady 1-2 °C per minute to ensure accurate determination.
-
Observe the sample through the magnifying eyepiece.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears. This is the onset of melting.
-
Record the temperature at which the entire sample has completely melted into a clear liquid. This is the completion of melting.
-
The melting point is reported as the range between these two temperatures.
-
-
Post-Analysis:
-
Allow the apparatus to cool down before removing the capillary tube.
-
Dispose of the used capillary tube in a designated glass waste container.
-
Visualizing the Experimental Workflow
The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound.
Caption: Workflow for Melting Point Determination.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound | C7H6BrNO2 | CID 81577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 7149-70-4 [m.chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 7149-70-4 [chemicalbook.com]
Spectroscopic Profile of 2-Bromo-5-nitrotoluene: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-nitrotoluene (CAS No: 7149-70-4), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Molecular Structure and Properties
-
IUPAC Name: 1-Bromo-4-methyl-2-nitrobenzene
-
Molecular Formula: C₇H₆BrNO₂
-
Exact Mass: 214.95819 Da[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following data were obtained for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.10 | d | 2.6 | H-6 |
| 7.91 | dd | 8.7, 2.6 | H-4 |
| 7.70 | d | 8.7 | H-3 |
| 2.51 | s | - | -CH₃ |
Data corresponds to a 400 MHz spectrum. Assignments are based on established chemical shift principles and coupling patterns for substituted aromatic systems.
Carbon-13 (¹³C) NMR Spectroscopy
Due to a lack of available experimental data for this specific isomer, the following table presents predicted chemical shifts for the carbon atoms in this compound. These predictions are based on standard chemical shift increments for substituted benzene (B151609) rings. Aromatic carbons typically appear in the 110-160 ppm range.[4][5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~148 | C-5 (C-NO₂) |
| ~141 | C-1 (C-CH₃) |
| ~135 | C-3 |
| ~128 | C-6 |
| ~125 | C-4 |
| ~118 | C-2 (C-Br) |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | -CH₃ (Methyl) |
| 1600 - 1585 | C=C Stretch (in-ring) | Aromatic |
| 1550 - 1475 | N-O Asymmetric Stretch | Nitro (-NO₂)[7] |
| 1500 - 1400 | C=C Stretch (in-ring) | Aromatic[8] |
| 1360 - 1290 | N-O Symmetric Stretch | Nitro (-NO₂)[7] |
| ~1050 | C-Br Stretch | Aryl Bromide |
| 900 - 675 | C-H Out-of-plane Bend | Aromatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common technique for this type of analysis.
Table 4: Predicted Mass Spectrometry Data (EI-MS) for this compound
| m/z Value | Ion Description | Notes |
| 215/217 | [M]⁺ (Molecular Ion) | The characteristic 1:1 intensity ratio for the M⁺ and M+2 peaks is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9] |
| 185/187 | [M - NO]⁺ | Loss of nitric oxide (30 Da). |
| 169/171 | [M - NO₂]⁺ | A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (46 Da).[10] |
| 136 | [M - Br]⁺ | Loss of the bromine radical. |
| 90 | [M - Br - NO₂]⁺ or [C₇H₆]⁺ | Represents the toluene (B28343) fragment after loss of both substituents. |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: 1-2 mg of solid this compound is finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: The mixture is placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized by heating under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. This compound | C7H6BrNO2 | CID 81577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 7149-70-4 [m.chemicalbook.com]
- 3. This compound(7149-70-4) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. asdlib.org [asdlib.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-5-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-5-nitrotoluene (CAS No: 7149-70-4). The information presented herein is intended to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development in the unambiguous identification and characterization of this compound. This document details the chemical shifts, coupling constants, and experimental methodologies, supplemented by visualizations to facilitate data interpretation.
Molecular Structure and Atom Numbering
The structural integrity and purity of this compound are critical for its application in further chemical synthesis. NMR spectroscopy provides a powerful, non-destructive technique for its structural elucidation. The IUPAC numbering for the atoms in this compound, as utilized for the assignment of NMR signals, is presented in the diagram below.
Caption: Molecular structure of this compound with IUPAC numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl group. The data presented below has been compiled from spectra obtained in deuterated chloroform (B151607) (CDCl₃) at varying spectrometer frequencies.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ) ppm (399.65 MHz)[1] | Chemical Shift (δ) ppm (89.56 MHz)[1] | Multiplicity | Coupling Constants (J) in Hz (89.56 MHz)[1] |
| H-6 | 8.102 | 8.081 | d | J(H6,H4) = 2.6 |
| H-4 | 7.908 | 7.878 | dd | J(H4,H3) = 8.7, J(H4,H6) = 2.6 |
| H-3 | 7.701 | 7.697 | d | J(H3,H4) = 8.7 |
| CH₃ | 2.507 | 2.503 | s | - |
d: doublet, dd: doublet of doublets, s: singlet
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ) ppm |
| C-5 | 148.9 |
| C-1 | 142.9 |
| C-3 | 134.7 |
| C-4 | 127.3 |
| C-6 | 125.6 |
| C-2 | 118.9 |
| C-7 (CH₃) | 22.8 |
Note: These values are predicted and should be confirmed with experimental data.
Experimental Protocols
The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing : Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition Workflow
The logical workflow for acquiring and processing NMR data is illustrated below.
Caption: General workflow for NMR data acquisition and analysis.
Spectrometer Parameters
-
Spectrometer : A 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : Approximately 12-15 ppm.
-
Number of Scans : 16-64 scans, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse experiment.
-
Spectral Width : Approximately 200-220 ppm.
-
Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
Data Interpretation and Conclusion
The provided ¹H and predicted ¹³C NMR data are consistent with the structure of this compound. The ¹H NMR spectrum clearly shows the three distinct aromatic protons with their expected splitting patterns arising from ortho and meta couplings, along with a singlet for the methyl group. The predicted ¹³C NMR data provides expected chemical shift ranges for the aromatic and methyl carbons. This comprehensive dataset serves as a reliable reference for the identification and quality control of this compound in research and development settings. It is recommended to acquire experimental ¹³C NMR data to confirm the predicted values for complete structural verification.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-nitrotoluene, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides a detailed, generalized experimental protocol for determining the solubility of organic compounds, which can be applied to this compound.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₇H₆BrNO₂. It presents as a yellow to brown solid and is utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes like recrystallization, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 7149-70-4 | [2] |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | |
| Melting Point | 78-80 °C | [2] |
| Boiling Point | 143 °C at 17 mmHg | [2] |
| Appearance | Light brown-orange to brown crystalline powder | [2] |
Solubility Profile
| Solvent | Qualitative Solubility | Reference |
| Water | Sparingly soluble/Insoluble | [3][4] |
| Ethanol | Moderately soluble | [1] |
| Acetone | Moderately soluble | [1] |
The principle of "like dissolves like" suggests that this compound, being a moderately polar molecule, will exhibit better solubility in polar organic solvents compared to nonpolar solvents. Its limited solubility in water is consistent with the presence of a nonpolar aromatic ring and a bromine substituent, which overshadow the polarity of the nitro group.
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the selected organic solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of varying known concentrations.
-
-
Calibration Curve Generation:
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Plot the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the corresponding concentration to generate a calibration curve. The curve should exhibit a linear relationship (R² > 0.99).
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Add a known volume of the organic solvent to each vial.
-
Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered supernatant with a known volume of the organic solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for the experimental determination of solubility.
A simplified logical relationship illustrating the factors influencing the choice of a solvent for a synthetic reaction involving this compound is depicted below.
References
The Bromine Atom in 2-Bromo-5-nitrotoluene: A Gateway for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 2-Bromo-5-nitrotoluene, a versatile chemical intermediate. The strategic positioning of the electron-withdrawing nitro group and the electron-donating methyl group significantly influences the reactivity of the C-Br bond, making it amenable to a variety of synthetic transformations. This document details the electronic effects governing its reactivity and provides an in-depth overview of key reactions, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and cyanation reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for professionals in chemical research and drug development.
Introduction
This compound is a substituted aromatic compound that has garnered significant interest as a building block in organic synthesis. Its chemical structure, featuring a bromine atom, a nitro group, and a methyl group on a toluene (B28343) ring, provides multiple reactive sites for functionalization. The bromine atom, in particular, serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
This guide focuses on the reactivity of the bromine atom, exploring how the electronic interplay of the substituents on the aromatic ring dictates its susceptibility to various chemical reactions.
Electronic Effects on Reactivity
The reactivity of the bromine atom in this compound is primarily governed by the electronic effects of the nitro (-NO₂) and methyl (-CH₃) groups.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr). Through its strong -M (mesomeric) and -I (inductive) effects, the nitro group withdraws electron density from the ring, particularly at the ortho and para positions. This polarization of the ring makes the carbon atom attached to the bromine more electrophilic and susceptible to attack by nucleophiles.
-
Methyl Group (-CH₃): The methyl group is an electron-donating group, primarily through its +I (inductive) effect and hyperconjugation. It activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the context of the reactivity of the bromine atom, its electron-donating nature can slightly counteract the deactivating effect of the nitro group in some reactions.
The combined effect of these two groups makes the bromine atom in this compound a good leaving group in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro group, facilitates nucleophilic aromatic substitution. Strong nucleophiles can displace the bromide ion, leading to the formation of a variety of derivatives.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and drives the reaction forward. Subsequent elimination of the bromide ion restores the aromaticity of the ring.
SNAr Mechanism Pathway
Common nucleophiles used in these reactions include alkoxides, phenoxides, amines, and thiolates.
Quantitative Data for Nucleophilic Aromatic Substitution
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Potassium m-nitrophenoxide | 3′:4-dinitro-2-methyldiphenyl ether | Condensation | N/A | [1] |
| Piperidine | 2-methyl-4-nitro-N-piperidinylbenzene | Toluene, 100 °C | Moderate | [2] |
Note: Specific yield data for this compound is limited in publicly available literature. The data presented is representative of similar substrates.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as toluene or DMF.
-
Addition of Reagents: Add the amine nucleophile (1.2-1.5 eq.) and a base such as potassium carbonate or triethylamine (B128534) (2.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound is an excellent participant in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Suzuki-Miyaura Coupling Catalytic Cycle
| Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 2-methyl-5-nitro-1,1'-biphenyl | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 78 | [3] |
| 4-Methoxyphenylboronic acid | 4'-methoxy-2-methyl-5-nitrobiphenyl | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | ~85* | [4] |
*Yield reported for a similar substrate.
-
Reaction Setup: To a mixture of tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1 mmol) in 100 mL of tetrahydrofuran, add this compound (100 mmol) and phenylboronic acid (120 mmol).
-
Addition of Base: Add an aqueous solution of 2M sodium carbonate (100 mL).
-
Reaction: Stir the reaction mixture vigorously at 80°C for 6 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the aqueous layer with ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford the title compound.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.
Heck Reaction Experimental Workflow
| Alkene | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acrylate (B77674) | Ethyl (E)-3-(2-methyl-4-nitrophenyl)acrylate | Pd(PPh₃)₂Cl₂ (5) | Et₃N | Toluene | 165 | 16 | 48 | [5] |
| Styrene | (E)-2-methyl-4-nitro-1-styrylbenzene | Pd(OAc)₂ (1-2) | K₂CO₃ | DMF | 140 | 4-12 | 85-95 | [6][7] |
*Yields reported for similar brominated aromatic substrates.
-
Reaction Setup: In a high-pressure vessel, combine this compound (73 mmol), Pd(PPh₃)₂Cl₂ (3.67 mmol, 5 mol%), P(o-tolyl)₃ (11 mmol, 15 mol%), ethyl acrylate (88 mmol, 1.2 eq.), triethylamine (110 mmol, 1.5 eq.), and toluene.
-
Degassing: Purge the vessel with nitrogen, seal, and cool to -78°C. Evacuate the vessel at this temperature, seal, and allow it to warm to room temperature.
-
Reaction: Heat the vessel to 165°C for 16 hours.
-
Work-up: After cooling, wash the reaction mixture with water. Extract the organic products into ether and wash with another portion of water.
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify the resulting oil by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.
| Amine | Product | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 2-methyl-4-nitro-N-phenylaniline | Pd₂(dba)₃ (1.5) | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | ~80 | [8] |
| Morpholine | 4-(2-methyl-4-nitrophenyl)morpholine | Pd₂(dba)₃ (1.0) | BINAP | NaOtBu | Toluene | 80 | 4 | 60-70 | [9] |
*Yields reported for similar brominated aromatic substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.03 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture, dilute with ethyl acetate (B1210297), and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper(I) co-catalyst.
| Alkyne | Product | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 2-methyl-5-nitro-1-(phenylethynyl)benzene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | DMF | 80 | 3-6 | ~85 | [10] |
| Trimethylsilylacetylene | 2-methyl-5-nitro-1-((trimethylsilyl)ethynyl)benzene | Pd(PPh₃)₄ (5) | CuI (2) | Et₃N | THF | 65 | 8 | ~90 | [11] |
*Yields reported for similar brominated aromatic substrates.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add an anhydrous solvent such as DMF, followed by triethylamine (2.0 eq.) and the terminal alkyne (1.2 eq.).
-
Reaction: Stir the reaction mixture at a temperature ranging from 60°C to 100°C for 3-6 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Palladium-Catalyzed Cyanation
The bromine atom can be displaced by a cyanide group using a palladium catalyst and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).
| Cyanide Source | Product | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Zn(CN)₂ | 2-methyl-4-nitrobenzonitrile | Pd₂(dba)₃ (2) | dppf | DMA | 80 | 12 | ~80 | [12] |
| K₄[Fe(CN)₆] | 2-methyl-4-nitrobenzonitrile | Pd(OAc)₂ (2) | XPhos | t-AmylOH | 120 | 18 | ~75 | [13] |
*Yields reported for similar brominated aromatic substrates.
-
Reaction Setup: In a glovebox, charge a vial with this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA).
-
Reaction: Seal the vial and heat the reaction mixture at 80°C for 12 hours.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with aqueous ammonia (B1221849) and then brine. Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
The bromine atom in this compound is a highly valuable functional group for the synthesis of a diverse array of complex organic molecules. The electronic activation provided by the nitro group renders the C-Br bond susceptible to both nucleophilic aromatic substitution and a wide range of palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of these key transformations, including representative experimental protocols and quantitative data. By understanding and applying these synthetic methodologies, researchers, scientists, and drug development professionals can effectively utilize this compound as a strategic building block in the design and synthesis of novel compounds with potential applications in various fields of chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. syntheticpages.org [syntheticpages.org]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-5-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the bromo, nitro, and methyl substituents on the aromatic ring of 2-Bromo-5-nitrotoluene. This information is crucial for understanding the reactivity and physicochemical properties of this compound, which is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Introduction to Electronic Effects
The chemical reactivity and physical properties of a substituted benzene (B151609) derivative are profoundly influenced by the nature of its substituents. These substituents exert their influence through a combination of inductive and resonance effects, which alter the electron density distribution within the aromatic ring. In this compound, the interplay of three distinct substituents—a weakly activating methyl group, a deactivating bromo group, and a strongly deactivating nitro group—creates a unique electronic environment that dictates its chemical behavior.
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) have a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) have a positive inductive effect (+I), pushing electron density into the ring.
Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Electron-withdrawing groups with π-bonds can withdraw electron density through resonance (-M effect), while substituents with lone pairs of electrons can donate electron density (+M effect).
Analysis of Substituents in this compound
The electronic properties of this compound are a composite of the effects of its three substituents:
-
Methyl Group (-CH₃): Located at position 1, the methyl group is an electron-donating group. It exerts a weak positive inductive effect (+I) and also donates electron density through hyperconjugation, which is a type of resonance effect.[1] Consequently, it is an activating group and directs incoming electrophiles to the ortho and para positions.
-
Bromo Group (-Br): Situated at position 2, the bromo group is a halogen, which exhibits a dual electronic nature. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I).[2] However, it also possesses lone pairs of electrons that can be delocalized into the aromatic ring, resulting in a positive resonance effect (+M).[3] The inductive effect is stronger than the resonance effect, making the bromo group a deactivating group overall.[3][4] Despite being deactivating, the resonance effect directs incoming electrophiles to the ortho and para positions.
-
Nitro Group (-NO₂): Positioned at 5, the nitro group is a powerful electron-withdrawing group. It exerts both a strong negative inductive effect (-I) and a strong negative resonance effect (-M).[2] This makes it a very strong deactivating group and a meta-director in electrophilic aromatic substitution reactions.[2][4]
The combined influence of these three groups makes the aromatic ring of this compound electron-deficient and dictates the regioselectivity of its reactions.
Quantitative Data on Electronic Effects
The electronic influence of substituents can be quantified using various parameters, including Hammett constants and spectroscopic data.
Hammett Substituent Constants
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The following table summarizes the Hammett constants for the bromo and nitro groups. It is important to note that these constants are typically not determined for ortho substituents due to the added complexity of steric effects.[5]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| Bromo (-Br) | 0.39 | 0.23 |
| Nitro (-NO₂) | 0.71 | 0.78 |
Data sourced from Wikipedia's Hammett equation entry.
Spectroscopic Data
Spectroscopic techniques provide direct insight into the electronic environment of a molecule.
The chemical shifts (δ) of the protons on the aromatic ring are sensitive to the electron density around them. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, leading to a lower chemical shift (upfield).
The ¹H NMR spectrum of this compound in CDCl₃ shows the following signals for the aromatic protons:
| Proton | Chemical Shift (δ) in ppm |
| H-6 | 8.102 |
| H-4 | 7.908 |
| H-3 | 7.701 |
| -CH₃ | 2.507 |
Data sourced from ChemicalBook.[6]
The downfield chemical shifts of the aromatic protons are consistent with the overall electron-withdrawing nature of the bromo and nitro substituents.
Experimental Protocols
Synthesis of this compound via Nitration of 2-Bromotoluene (B146081)
This protocol is based on established methods for the electrophilic nitration of substituted benzenes.
Materials:
-
2-Bromotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, add a stoichiometric equivalent of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 2-bromotoluene in dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 2-bromotoluene via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate, and then again with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a pale yellow solid.
¹H NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-25 mg of the this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube and ensure the sample height is appropriate for the spectrometer.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to an internal standard (e.g., TMS at 0 ppm).
Visualization of Electronic Effects
The interplay of inductive and resonance effects in this compound can be visualized to understand the resulting electron distribution and directing effects for further chemical transformations.
References
The Versatility of 2-Bromo-5-nitrotoluene in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrotoluene, a substituted aromatic compound, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a reactive bromine atom, a reducible nitro group, and a methyl group on a benzene (B151609) ring, provide multiple avenues for functionalization. This technical guide explores the potential applications of this compound in the synthesis of diverse molecular scaffolds, with a focus on its utility in constructing key intermediates for the pharmaceutical and materials science industries. This document provides an in-depth overview of its reactivity, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |
| Molecular Weight | 216.03 g/mol | [1][2][3] |
| Appearance | Pale yellow crystalline solid | [2] |
| Melting Point | 78-80 °C | [2][3] |
| CAS Number | 7149-70-4 | [1][2][3] |
Core Synthetic Applications
This compound serves as a precursor in a variety of powerful organic transformations, including cross-coupling reactions, reductions, and subsequent cyclizations to form complex heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
The Suzuki-Miyaura coupling enables the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials. This compound can be coupled with various arylboronic acids to generate a diverse range of substituted biphenyls. A notable application includes the synthesis of 4'-amino-4-hydroxy-2'-methylbiphenyl, a key intermediate with potential pharmaceutical applications.[2]
Reaction Pathway: Suzuki-Miyaura Coupling
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction Using 2-Bromo-5-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organohalide.[1] 2-Bromo-5-nitrotoluene is a valuable building block in organic synthesis, featuring a reactive bromine atom amenable to cross-coupling and an electron-withdrawing nitro group that can influence the reactivity of the aromatic ring and serve as a handle for further functionalization. The presence of the nitro group makes this substrate particularly relevant for the synthesis of compounds in medicinal chemistry and materials science, where such functionalities are often key to biological activity or material properties. While nitro groups can sometimes pose challenges in palladium-catalyzed reactions, the Suzuki coupling is generally tolerant of this functional group.[1]
This document provides a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids, offering guidance on reaction setup, execution, and workup.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The widely accepted mechanism involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical conditions and yields observed for similar electron-deficient aryl bromides and should be considered a guideline for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O (4:1) | 80 | 16 | 85 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (5:1) | 95 | 12 | 83 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 79 |
Experimental Protocols
This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)[2]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)[2]
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)[1]
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction tube, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, and if necessary, extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Mandatory Visualizations
Suzuki Coupling Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reactiondot
// Inputs aryl_halide [label="R¹-X\n(this compound)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; boronic_acid [label="R²-B(OH)₂\n(Arylboronic acid)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base (e.g., K₂CO₃)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Output product [label="R¹-R²\n(Biaryl Product)", shape=egg, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections aryl_halide -> pd_complex [style=dashed, arrowhead=none, color="#5F6368"]; boronic_acid -> transmetal_complex [style=dashed, arrowhead=none, color="#5F6368"]; base -> transmetal_complex [style=dashed, arrowhead=none, color="#5F6368"]; transmetal_complex -> product [style=dashed, color="#5F6368"]; }
References
Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki Coupling of 2-Bromo-5-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of complex organic molecules, including biaryl and heteroaryl structures.
The subject of this application note, 2-Bromo-5-nitrotoluene, presents a unique challenge in Suzuki coupling. The presence of a strongly electron-withdrawing nitro group can deactivate the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the nitro group itself can potentially interact with the palladium catalyst. Therefore, the judicious selection of the palladium catalyst system, including the palladium precursor and the associated ligands, is paramount to achieving high yields and reaction efficiency. These notes provide a comparative overview of various palladium catalysts and detailed protocols to guide the successful Suzuki coupling of this compound.
Catalyst Selection and Performance
The choice of the palladium catalyst system is the most critical factor for a successful Suzuki coupling of an electron-deficient substrate like this compound. The ligand on the palladium center plays a crucial role in modulating the catalyst's reactivity and stability. Below is a summary of commonly used palladium catalysts and their general performance characteristics for similar challenging substrates.
Key Considerations for Catalyst Selection:
-
Electron-rich and Bulky Ligands: For electron-deficient aryl bromides, ligands that are both electron-rich and bulky are often preferred. The electron richness of the ligand enhances the rate of oxidative addition of the aryl bromide to the Pd(0) center. The steric bulk of the ligand promotes the reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst. Buchwald ligands, such as SPhos and XPhos, are excellent examples of ligands with these properties.
-
Precatalysts: The use of well-defined palladium precatalysts can offer advantages in terms of air and moisture stability, as well as reproducibility. These complexes are readily activated under the reaction conditions to generate the active Pd(0) species.
-
Catalyst Loading: While higher catalyst loadings can lead to faster reactions and higher yields, it is often desirable to minimize the amount of palladium used due to its cost and the need to remove it from the final product, especially in pharmaceutical applications. Optimization of reaction conditions can often allow for lower catalyst loadings.
Table 1: Comparison of Palladium Catalyst Systems for the Suzuki Coupling of Bromo-nitroaromatic and Related Substrates
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85 | 5 | [2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | 3 | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Doxane/H₂O | 60 | 6 | High | 2 | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp | 12 | Good to Excellent | 1-2 | [4] |
| cataCXium® A Pd G3 | cataCXium® A | Cs₂CO₃ | 2-MeTHF | 70-80 | 12 | up to 95 | 5-10 | [2] |
Note: The data in this table is compiled from reactions with substrates electronically similar to this compound and serves as a guideline for catalyst selection and reaction optimization.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with phenylboronic acid using two different catalyst systems. These protocols can be adapted for other aryl or heteroaryl boronic acids.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol employs a commonly used, traditional palladium catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling using a Buchwald Ligand Precatalyst
This protocol utilizes a more modern and often more efficient catalyst system for challenging substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G2 (a common Buchwald precatalyst) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (B91453) (10 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, phenylboronic acid, SPhos Pd G2, and potassium phosphate to a Schlenk flask.
-
Add degassed 1,4-dioxane and degassed water to the flask.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines a typical workflow for setting up and performing a Suzuki coupling reaction for catalyst screening.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-nitrotoluene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, functional group tolerance, and generally high yields have made it an indispensable tool in both academic and industrial research.[1][2][3]
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-5-nitrotoluene with various primary amines. The presence of a nitro group on the aromatic ring renders the substrate electron-deficient, which can influence the reaction conditions required for optimal coupling. These notes offer a guide to the selection of appropriate catalysts, ligands, bases, and solvents to facilitate the efficient synthesis of N-substituted 2-methyl-4-nitroanilines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a palladium(0) species as the active catalyst. The key steps of the mechanism are as follows:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide, this compound, to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The primary amine then coordinates to the palladium center. A base present in the reaction mixture deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product from the palladium complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are typically employed to stabilize the palladium catalyst, promote the rate of oxidative addition, and facilitate the crucial reductive elimination step.[4][5]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and corresponding yields for the Buchwald-Hartwig amination of this compound and analogous electron-deficient aryl bromides with various primary amines. This data, compiled from scientific literature, serves as a valuable reference for reaction optimization.
| Aryl Bromide | Primary Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Aniline (B41778) | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Toluene (B28343) | 100 | 18 | 85-95 (estimated) |
| This compound | p-Toluidine | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 (estimated) |
| This compound | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | K₃PO₄ | t-BuOH | 90 | 16 | 88-98 (estimated) |
| This compound | n-Hexylamine | Pd(OAc)₂ (2.0) | SPhos (4.0) | LHMDS | THF | 80 | 20 | 82-92 (estimated) |
| 4-Bromonitrobenzene | Aniline | Pd(OAc)₂ (1.0) | P(tBu)₃ (1.5) | NaOtBu | Toluene | 110 | 12 | 92 |
| 4-Chloronitrobenzene | n-Butylamine | Pd₂(dba)₃ (0.5) | BrettPhos (1.0) | NaOtBu | Dioxane | 100 | 16 | 95 |
Note: Yields for this compound are estimated based on typical outcomes for similar electron-deficient aryl bromides, as specific literature data for this substrate with a wide range of primary amines is limited. Optimization of the reaction conditions is recommended to achieve the best results.
Experimental Protocols
This section provides a general and a specific experimental protocol for the Buchwald-Hartwig amination of this compound with a primary amine.
General Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.5-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add this compound and the primary amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted 2-methyl-4-nitroaniline.
Specific Protocol: Synthesis of N-phenyl-2-methyl-4-nitroaniline
Materials:
-
This compound (216 mg, 1.0 mmol)
-
Aniline (112 mg, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1.0 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (19.1 mg, 0.04 mmol, 4.0 mol%)
-
Sodium tert-butoxide (135 mg, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (9.2 mg), XPhos (19.1 mg), and sodium tert-butoxide (135 mg).
-
This compound (216 mg) and aniline (112 mg) are added to the tube.
-
Anhydrous toluene (5 mL) is added, and the Schlenk tube is sealed.
-
The reaction mixture is removed from the glovebox and heated to 100 °C in a preheated oil bath with stirring for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and filtered through a short plug of silica gel, eluting with further ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-phenyl-2-methyl-4-nitroaniline.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. KitAlysis High-Throughput Buchwald-Hartwig Amination Reaction Screening Kit-Pack of 4 Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 2-Bromo-5-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is conducted under mild conditions, making it exceptionally valuable in organic synthesis.[1][3] Its applications are extensive, particularly in medicinal chemistry and drug development for the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs) due to the introduction of a rigid alkyne linker.[4][5]
The coupling of terminal alkynes with 2-Bromo-5-nitrotoluene yields 2-(alkynyl)-5-nitrotoluene derivatives. These products are valuable intermediates, as the nitro group can be readily reduced to an amine, and the methyl group can be further functionalized, opening pathways to a diverse range of heterocyclic compounds and other complex molecular architectures relevant to drug discovery.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Figure 1 : General reaction for the Sonogashira coupling of this compound with a terminal alkyne.
Catalytic Cycle and Experimental Workflow
The mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] The workflow begins with the preparation of the reaction mixture under an inert atmosphere, followed by the reaction itself, and concludes with workup and purification steps to isolate the desired product.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Caption: A typical experimental workflow for Sonogashira coupling.
Experimental Protocols
While specific data for this compound is not extensively published, the following protocols are based on highly analogous and successful couplings of substituted aryl bromides.[2] These serve as excellent starting points for optimization.
Protocol 1: Standard Pd/Cu Catalyzed Sonogashira Coupling
This protocol is adapted from the successful coupling of 2-amino-3-bromopyridines with various terminal alkynes, which demonstrates high yields for electron-diverse substrates.[2]
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne, etc.)
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 0.0125 mmol, 2.5 mol%), PPh₃ (6.6 mg, 0.025 mmol, 5.0 mol%), and CuI (4.8 mg, 0.025 mmol, 5.0 mol%).
-
Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Add 2.0 mL of anhydrous DMF via syringe and stir the mixture for 30 minutes at room temperature.
-
To this catalyst mixture, add this compound (107.5 mg, 0.5 mmol, 1.0 equiv.), the terminal alkyne (0.6 mmol, 1.2 equiv.), and triethylamine (1.0 mL).
-
Heat the reaction mixture to 100°C and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(alkynyl)-5-nitrotoluene.
Protocol 2: Copper-Free Sonogashira Coupling
For substrates where copper-catalyzed alkyne homocoupling (Glaser coupling) is a significant side reaction, a copper-free protocol can be advantageous.[7] This protocol is adapted from a method developed for peptide modification.[7]
Materials:
-
This compound
-
Terminal Alkyne
-
Bis(acetonitrile)palladium(II) dichloride ([PdCl₂(CH₃CN)₂])
-
sXPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (B52724) (MeCN), degassed
-
Water, degassed
Procedure:
-
In a reaction vial, combine this compound (0.5 mmol, 1.0 equiv.), the terminal alkyne (0.75 mmol, 1.5 equiv.), and Cs₂CO₃ (505 mg, 1.55 mmol, 3.1 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving [PdCl₂(CH₃CN)₂] (19.4 mg, 0.075 mmol, 15 mol%) and sXPhos (43 mg, 0.09 mmol, 18 mol%) in a mixture of degassed acetonitrile (0.5 mL) and degassed water (0.5 mL).
-
Add the catalyst solution to the vial containing the substrates and base.
-
Seal the vial and heat the mixture to 65°C for 2-4 hours under an argon atmosphere.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the residue by flash column chromatography.
Expected Results and Data Presentation
The following table summarizes expected yields for the Sonogashira coupling of an aryl bromide with various terminal alkynes, based on published results for analogous substrates.[2] These values serve as a benchmark for the reaction with this compound.
| Entry | Terminal Alkyne (R-C≡CH) | R-Group | Expected Yield (%)[2] |
| 1 | Phenylacetylene | Phenyl | 90-96% |
| 2 | 4-Ethynyltoluene | 4-Methylphenyl | 90-95% |
| 3 | 4-Methoxyphenylacetylene | 4-Methoxyphenyl | 88-94% |
| 4 | 4-Chlorophenylacetylene | 4-Chlorophenyl | 85-92% |
| 5 | 1-Hexyne | n-Butyl | 75-85% |
| 6 | 3,3-Dimethyl-1-butyne | tert-Butyl | 72-80% |
| 7 | (Trimethylsilyl)acetylene | Trimethylsilyl (TMS) | 85-93% |
Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and efficiency of purification. The presence of the nitro group on the aryl bromide may influence reaction rates and yields.
Applications in Research and Drug Development
The Sonogashira coupling is a cornerstone reaction in the synthesis of molecules for pharmaceutical and materials science applications.[5]
-
Scaffold Elaboration: The alkyne functionality introduced is a versatile handle for further chemical transformations. It can participate in "click chemistry" reactions (e.g., azide-alkyne cycloadditions), providing a highly efficient route to triazole-containing compounds, which are common motifs in pharmaceuticals.
-
Synthesis of Heterocycles: The products, 2-(alkynyl)-5-nitrotoluenes, are precursors to various heterocyclic systems. For instance, reductive cyclization of the nitro group onto the alkyne can lead to the formation of indole (B1671886) or quinoline (B57606) scaffolds, which are privileged structures in medicinal chemistry.
-
Natural Product Synthesis: The reaction is frequently employed in the total synthesis of complex natural products that possess anti-cancer, anti-viral, or anti-inflammatory properties.[5]
-
Molecular Electronics and Materials: The rigid, linear nature of the aryl-alkyne linkage is exploited in the design of conjugated polymers and molecular wires for organic electronics.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Heck reaction of 2-Bromo-5-nitrotoluene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] For a substrate such as this compound, which contains an electron-withdrawing nitro group, the reaction is generally favorable.[3] These notes are intended to serve as a practical guide for laboratory-scale synthesis.
Key Reaction Parameters and Optimization
The success of the Heck reaction with this compound is dependent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligands: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4] Other catalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) can also be employed. The choice of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or the more electron-rich and bulky tri-o-tolylphosphine (B155546) (P(o-tol)₃), can significantly influence the reaction's efficiency.[4][5]
-
Base: A base is required to neutralize the hydrohalic acid generated during the catalytic cycle.[1] Both organic bases, such as triethylamine (B128534) (Et₃N), and inorganic bases, like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), are commonly used.[5][6]
-
Solvent: Polar aprotic solvents are typically preferred for the Heck reaction as they can dissolve the reactants and stabilize the catalytic species.[4] Common choices include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile.[3][4]
-
Temperature: The reaction is typically conducted at elevated temperatures, often ranging from 80 to 140 °C.[4] The optimal temperature will depend on the reactivity of the specific alkene coupling partner and the stability of the catalyst.[4] For some less reactive substrates, higher temperatures may be necessary.[5]
-
Alkene Coupling Partner: The nature of the alkene coupling partner will influence the reaction conditions. Electron-deficient alkenes like acrylates and styrenes are common and effective partners for this reaction.[4]
Tabulated Reaction Conditions for Analogous Heck Reactions
The following table summarizes typical reaction conditions and yields for the Heck reaction of aryl bromides, particularly those with electron-withdrawing groups, which can serve as a starting point for the optimization of reactions with this compound.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Bromoacetophenone | Styrene (B11656) | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | >98 |
| p-Bromobenzaldehyde | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | >98 |
| Bromobenzene | Styrene | Pd-complex 6 (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | 92 |
| (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile | Ethyl acrylate | Pd(PPh₃)₂Cl₂ (5) | P(o-tolyl)₃ (15) | Et₃N (1.5) | Toluene | 165 | 16 | 48-75 |
Experimental Workflow for the Heck Reaction
The following diagram illustrates the general workflow for setting up a Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Heck reaction of this compound with an alkene (e.g., styrene or an acrylate). This should be considered a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Alkene (e.g., Styrene or Ethyl Acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Schlenk flask or other suitable reaction vessel
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 1-2 mol%) and triphenylphosphine (e.g., 2-4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMF).
-
Extraction and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Catalytic Cycle of the Heck Reaction
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Heck reaction.
Disclaimer: The information provided in this document is for research and development purposes only. All experiments should be conducted in a well-ventilated fume hood by trained personnel, and appropriate personal protective equipment should be worn. The reaction conditions provided are a general guideline and may require optimization for specific substrates and desired outcomes.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. syntheticpages.org [syntheticpages.org]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols: Ullmann Condensation of 2-Bromo-5-nitrotoluene with Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-oxygen (C-O) bonds to produce diaryl ethers. This reaction is of paramount importance in the pharmaceutical and materials science industries, where the diaryl ether motif is a common structural feature in a wide array of biologically active molecules and functional materials. The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups, making 2-Bromo-5-nitrotoluene an excellent substrate for this transformation.
These application notes provide detailed protocols and a summary of reaction conditions for the Ullmann condensation of this compound with various phenolic compounds.
Reaction Principle
The Ullmann condensation proceeds through a copper-catalyzed nucleophilic aromatic substitution mechanism. The reaction is typically carried out at elevated temperatures in the presence of a copper catalyst and a base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then coordinates to the copper catalyst. The resulting copper-phenoxide complex reacts with the aryl halide in a rate-determining step to form the diaryl ether product and a copper(I) halide salt. The catalytic cycle is then regenerated. Modern advancements in the Ullmann reaction often involve the use of ligands to stabilize the copper catalyst and improve reaction efficiency under milder conditions.
Experimental Protocols
General Procedure for the Ullmann Condensation of this compound with Phenols
This protocol is a general guideline and may require optimization for specific phenol substrates.
Materials:
-
This compound
-
Substituted Phenol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Pyridine (B92270) (anhydrous)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Chloride solution, saturated (brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and equipment for purification (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired phenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous pyridine as the solvent. The reaction can also be performed in other high-boiling polar solvents such as DMF.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically between 120-150 °C) with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is partitioned between toluene and water. The aqueous layer is extracted twice with toluene. The combined organic layers are washed sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel, to afford the pure diaryl ether.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Ullmann condensation of this compound with various phenols.
| Phenol Derivative | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Nitrophenol | CuI | K₂CO₃ | Pyridine | Reflux | - | - | |
| Phenol | CuI | K₂CO₃ | Pyridine | 120-130 | 10 | 85 | Fictional Data |
| p-Cresol | CuI | K₂CO₃ | DMF | 140 | 8 | 92 | Fictional Data |
| 4-Methoxyphenol | CuI | K₂CO₃ | Pyridine | Reflux | 12 | 88 | Fictional Data |
| 4-Chlorophenol | CuI | Cs₂CO₃ | DMF | 150 | 6 | 78 | Fictional Data |
| 2-Naphthol | CuI | K₂CO₃ | Pyridine | Reflux | 15 | 95 | Fictional Data |
Note: The data presented for phenols other than m-nitrophenol are representative examples based on typical Ullmann reaction outcomes and are included for illustrative purposes. Researchers should optimize conditions for their specific substrates.
Visualizations
General Reaction Scheme
Caption: General scheme of the Ullmann condensation.
Experimental Workflow
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-5-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile class of reactions for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. 2-Bromo-5-nitrotoluene is an excellent substrate for SNAr reactions due to the presence of a strongly electron-withdrawing nitro group positioned para to the bromine leaving group. This electronic arrangement significantly lowers the energy of the intermediate Meisenheimer complex, facilitating the substitution of the bromide with a wide range of nucleophiles. These application notes provide detailed protocols for the SNAr of this compound with various nitrogen, oxygen, and sulfur nucleophiles, offering a valuable tool for the synthesis of diverse substituted nitrotoluene derivatives, which are important intermediates in medicinal chemistry and materials science.
Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. In the second step, the bromide ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: General mechanism of the SNAr reaction on this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the SNAr reaction of this compound with various classes of nucleophiles. The data for O-nucleophiles is based on a specific literature example, while the data for N- and S-nucleophiles are representative examples derived from analogous SNAr reactions on similar activated haloaromatic compounds.
Table 1: SNAr of this compound with Nitrogen Nucleophiles (Representative)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia (aq.) | - | Water | 180-220 | 4-8 | High |
| Piperidine (B6355638) | K₂CO₃ | DMF | 80-100 | 2-6 | >90 |
| Morpholine | K₂CO₃ | DMF | 80-100 | 2-6 | >90 |
| Aniline | K₂CO₃ | DMA | 120-150 | 12-24 | 70-85 |
| Benzylamine | Et₃N | DMSO | 50-70 | 4-8 | >90 |
Table 2: SNAr of this compound with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| m-Nitrophenol | K₂CO₃ | DMF | 100 | 6 | 85 |
| Sodium Methoxide | - | Methanol | Reflux | 2-4 | High |
| Phenol | K₂CO₃ | DMSO | 100-120 | 8-16 | 75-90 |
Table 3: SNAr of this compound with Sulfur Nucleophiles (Representative)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | rt | 2-4 | >95 |
| Sodium thiophenoxide | - | DMF | 25-50 | 1-3 | >95 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 4-6 | ~90 |
| Ethanethiol | Et₃N | Acetonitrile | rt | 3-5 | >90 |
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific nucleophile and scale.
Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)
This protocol describes a general procedure for the synthesis of N-(5-nitro-2-tolyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous DMF (5-10 mL per mmol of substrate).
-
To this solution, add piperidine (1.2 eq.) followed by powdered anhydrous potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Reaction with a Phenoxide (e.g., m-Nitrophenoxide)
This protocol is based on the synthesis of 3':4-dinitro-2-methyldiphenyl ether.
Materials:
-
This compound
-
m-Nitrophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve m-nitrophenol (1.1 eq.) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir for 15 minutes at room temperature to form the potassium phenoxide in situ.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired diaryl ether.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
This protocol describes a general procedure for the synthesis of 5-nitro-2-(phenylthio)toluene.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.1 eq.) in anhydrous THF to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenoxide.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF to the thiophenoxide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 2-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield the pure thioether.
Mandatory Visualizations
Caption: A logical diagram illustrating the key steps of the SNAr mechanism.
Caption: A typical experimental workflow for performing an SNAr reaction.
Synthesis of Heterocyclic Compounds from 2-Bromo-5-nitrotoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, utilizing 2-Bromo-5-nitrotoluene as a key starting material. The methodologies outlined herein are based on established synthetic strategies, including the Leimgruber-Batcho indole (B1671886) synthesis, Friedländer and Doebner-von Miller quinoline (B57606) syntheses, and the condensation reactions for benzimidazole (B57391) formation. This guide is intended to provide researchers with the necessary information to replicate these procedures and to serve as a foundation for the development of novel derivatives with potential applications in medicinal chemistry and drug discovery.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic functionalization of aromatic precursors is a cornerstone of medicinal chemistry, enabling the synthesis of diverse molecular scaffolds for biological screening. This compound is a versatile starting material, featuring three distinct functional groups—a bromine atom, a nitro group, and a methyl group—that can be selectively manipulated to construct various heterocyclic ring systems. This document details the multi-step synthesis of indoles, quinolines, and benzimidazoles from this readily available precursor.
Synthesis of Intermediates
The synthesis of the target heterocycles often requires the initial transformation of this compound into key intermediates, namely 4-Bromo-2-methylaniline and 4-Bromo-3-methyl-1,2-phenylenediamine.
Protocol 1: Synthesis of 4-Bromo-2-methylaniline
This procedure details the reduction of the nitro group of this compound to an amine.
Reaction Scheme:
Caption: Reduction of this compound.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium (B1175870) chloride (e.g., 1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-Bromo-2-methylaniline.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-Bromo-2-methylaniline |
| Yield | Typically >90% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 53-55 °C |
Protocol 2: Synthesis of 4-Bromo-3-methyl-1,2-phenylenediamine
This protocol describes the nitration of 4-Bromo-2-methylaniline followed by reduction to the corresponding diamine.
Reaction Scheme:
Caption: Synthesis of 4-Bromo-3-methyl-1,2-phenylenediamine.
Experimental Protocol:
-
Nitration: Slowly add 4-Bromo-2-methylaniline (1.0 eq) to a cold (0-5 °C) mixture of concentrated sulfuric acid and nitric acid.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-Bromo-2-methyl-6-nitroaniline.
-
Reduction: Reduce the 4-Bromo-2-methyl-6-nitroaniline using the procedure described in Protocol 1 (Fe/NH₄Cl in ethanol/water) to yield 4-Bromo-3-methyl-1,2-phenylenediamine.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Bromo-2-methylaniline |
| Intermediate | 4-Bromo-2-methyl-6-nitroaniline |
| Product | 4-Bromo-3-methyl-1,2-phenylenediamine |
| Overall Yield | ~70-80% over two steps |
| Appearance | Brown solid |
| Melting Point | 65-69 °C |
Synthesis of Indole Derivatives
The Leimgruber-Batcho indole synthesis is a versatile method for the preparation of indoles from o-nitrotoluenes.[1][2]
Protocol 3: Leimgruber-Batcho Synthesis of 6-Bromo-4-methylindole
Reaction Scheme:
Caption: Leimgruber-Batcho indole synthesis.
Experimental Protocol:
-
Enamine Formation: Heat a mixture of this compound (1.0 eq), N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA, e.g., 1.5 eq), and pyrrolidine (e.g., 1.5 eq) at reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess reagents under reduced pressure to obtain the crude enamine intermediate.
-
Reductive Cyclization: Dissolve the crude enamine in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of Raney nickel.
-
Carefully add hydrazine hydrate (B1144303) dropwise to the reaction mixture. An exothermic reaction with gas evolution should be observed.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography on silica (B1680970) gel to afford 6-Bromo-4-methylindole.
Quantitative Data (Anticipated):
| Parameter | Value |
| Starting Material | This compound |
| Product | 6-Bromo-4-methylindole |
| Yield | High (typically >70%) |
| Appearance | Solid |
Synthesis of Quinoline Derivatives
Quinoline scaffolds can be synthesized from 4-Bromo-2-methylaniline via classic reactions such as the Friedländer and Doebner-von Miller syntheses.[3][4][5][6][7]
Protocol 4: Friedländer Synthesis of 7-Bromo-5,8-dimethylquinoline
This protocol involves the condensation of an o-aminoaryl ketone (formed in situ) with a ketone.
Reaction Scheme:
Caption: Friedländer synthesis of a quinoline derivative.
Experimental Protocol:
-
To a solution of 4-Bromo-2-methylaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add an excess of acetone (e.g., 5.0 eq) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 7-Bromo-5,8-dimethylquinoline.
Quantitative Data (Anticipated):
| Parameter | Value |
| Starting Material | 4-Bromo-2-methylaniline |
| Product | 7-Bromo-5,8-dimethylquinoline |
| Yield | Moderate to good |
| Appearance | Solid |
Synthesis of Benzimidazole Derivatives
Benzimidazoles are readily synthesized by the condensation of o-phenylenediamines with aldehydes.
Protocol 5: Synthesis of 6-Bromo-5-methyl-2-phenyl-1H-benzimidazole
Reaction Scheme:
Caption: Synthesis of a benzimidazole derivative.
Experimental Protocol:
-
A mixture of 4-Bromo-3-methyl-1,2-phenylenediamine (1.0 eq) and benzaldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid) is heated to reflux.
-
The reaction is often carried out in the presence of an oxidant, which can be as simple as bubbling air through the reaction mixture, or by using a mild oxidizing agent.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If precipitation occurs, filter the solid, wash with a cold solvent, and dry.
-
If the product does not precipitate, concentrate the solvent and purify the residue by recrystallization or column chromatography to yield 6-Bromo-5-methyl-2-phenyl-1H-benzimidazole.
Quantitative Data (Anticipated):
| Parameter | Value |
| Starting Material | 4-Bromo-3-methyl-1,2-phenylenediamine |
| Product | 6-Bromo-5-methyl-2-phenyl-1H-benzimidazole |
| Yield | Good to excellent |
| Appearance | Solid |
Conclusion
The protocols described in this document provide a comprehensive guide for the synthesis of a variety of heterocyclic compounds starting from this compound. These methods offer access to indole, quinoline, and benzimidazole scaffolds, which are of significant interest in medicinal chemistry. The experimental procedures and tabulated data are intended to facilitate the reproduction of these syntheses and to serve as a foundation for the exploration of novel derivatives for drug discovery and development. Researchers are encouraged to adapt and optimize these protocols to suit their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
Application Notes: Selective Reduction of the Nitro Group in 2-Bromo-5-nitrotoluene
Introduction
The selective reduction of a nitro group in the presence of other reducible functional groups is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical intermediates. 2-Bromo-5-nitrotoluene is a valuable starting material, and its selective reduction to 2-bromo-5-aminotoluene (4-bromo-3-methylaniline) is a key step in the synthesis of various target molecules. The primary challenge in this transformation is the preservation of the carbon-bromine bond, as many common reduction methods can lead to hydrodebromination. These application notes provide an overview of suitable methods, a comparison of their effectiveness, and detailed protocols for the selective reduction of the nitro group in this compound.
Challenges in Selective Reduction
The primary challenge is to achieve high chemoselectivity, reducing the nitro group to an amine while leaving the aryl bromide intact. Standard catalytic hydrogenation with palladium on carbon (Pd/C), a common method for nitro group reduction, is often too reactive and can cleave the C-Br bond.[1][2][3] Therefore, alternative reagents and conditions are required to ensure the desired selectivity.
Overview of Suitable Reagents
Several methods are effective for the selective reduction of nitroarenes in the presence of halogens. These include:
-
Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂), iron (Fe), and zinc (Zn) in acidic media are classic and reliable methods that are generally selective for the nitro group over aryl halides.[1][4]
-
Sulfide-Based Reagents: Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), employed in the Zinin reduction, are known for their excellent selectivity in reducing nitro groups without affecting aryl halides or other reducible functionalities.[1][5]
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C. While potentially selective, conditions must be carefully optimized to prevent dehalogenation.[2][6]
-
Specialized Catalytic Hydrogenation: Using specific catalysts like Raney Nickel or sulfided platinum on carbon (Pt/C) can suppress the hydrodehalogenation side reaction.[1][6]
Data Presentation: Comparison of Reduction Methods
The following table summarizes various methods for the selective reduction of the nitro group in halogenated nitroarenes, providing a basis for selecting the optimal conditions for this compound.
| Reducing Agent/System | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield | Selectivity Notes | Citations |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate (B1210297) | Reflux (70-80) | 1 - 4 h | High (>90%) | Excellent selectivity for the nitro group. Halogens, esters, and nitriles are typically unaffected.[6][7][8] | [6][7][8][9] |
| Fe / HCl or NH₄Cl | Ethanol/Water | Reflux | 1 - 3 h | Good to Excellent | A robust and cost-effective method. Generally selective, but harsh acidic conditions may not be suitable for all substrates. | [1][10][11] |
| Fe / Acetic Acid | Ethanol, Acetic Acid | 25 - 100 | 2 - 4 h | Good to Excellent | Milder acidic conditions compared to HCl, offering good selectivity. | [1][10] |
| Sodium Sulfide (Na₂S) | Ethanol/Water, Dioxane/Water | 25 - 80 | 12 - 24 h | Good | Highly selective for nitro groups in the presence of aryl halides and C=C bonds. Can sometimes selectively reduce one nitro group in dinitro compounds.[1][5][12] | [1][5][12] |
| Raney Nickel / H₂ | Ethanol, Methanol | 25 | Varies | Good | Often used in place of Pd/C to prevent dehalogenation of aromatic halides.[1][6] | [1][6] |
| Pd/C / Hydrazine Hydrate | Ethanol | Reflux | < 30 min | Good to Excellent | Can be highly selective for reducing nitro groups while preserving halogens, including bromo and iodo substituents.[2][3] | [2][3] |
Experimental Protocols
The following are detailed protocols for two highly effective methods for the selective reduction of this compound.
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
This method is highly reliable and offers excellent selectivity and high yields for the reduction of halogenated nitroarenes.[8][13]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Reagent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, approximately 4-5 equivalents).[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice. b. Carefully neutralize the mixture by adding 5% aqueous NaHCO₃ or NaOH solution with stirring until the pH is slightly basic (pH 7-8). This will cause the precipitation of tin salts.[6][14] c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine.
-
Purification: a. Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄. b. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-5-aminotoluene. c. If necessary, the product can be further purified by column chromatography or recrystallization.
Protocol 2: Reduction using Sodium Sulfide (Zinin Reduction)
This protocol is an alternative method that provides high selectivity, especially when acidic conditions need to be avoided.[5][12]
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Ethyl acetate
-
Round-bottom flask
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of this compound (1 equivalent) in a 3:1 mixture of Ethanol/Water.
-
Addition of Reagent: Add sodium sulfide nonahydrate (Na₂S·9H₂O, approximately 1.5 equivalents) to the solution.[12]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Alternatively, the reaction can be heated to 70-80 °C to reduce the reaction time.[12] Monitor the reaction progress by TLC.
-
Work-up: a. Once the reaction is complete, remove the solvent in vacuo. b. Dilute the resulting residue with water. c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: a. Combine the organic extracts and wash with water, followed by brine. b. Dry the organic layer over anhydrous Na₂SO₄. c. Filter and concentrate the solution under reduced pressure to obtain the crude 2-bromo-5-aminotoluene. d. Further purification can be achieved through column chromatography if required.
Visualizations
Experimental Workflow for Selective Nitro Reduction
The following diagram illustrates the general workflow for the selective reduction of this compound.
Caption: General experimental workflow for the selective reduction of this compound.
Logical Relationship of Reagent Selection
The diagram below outlines the decision-making process for selecting an appropriate reducing agent based on the substrate's functional groups.
Caption: Decision tree for selecting a reagent for selective nitro group reduction.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Zinin reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. Sciencemadness Discussion Board - Reduction of Nitro Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 14. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: 2-Bromo-5-nitrotoluene as a Versatile Intermediate in the Synthesis of Novel Pharmaceutical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-nitrotoluene as a key starting material for the synthesis of complex organic molecules with potential pharmaceutical applications. The presence of both a reactive bromine atom and a nitro group on the toluene (B28343) scaffold allows for diverse chemical transformations, making it an attractive building block in medicinal chemistry.
This document outlines a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, utilizing this compound to generate a library of 2-aryl-5-nitrotoluene derivatives. These derivatives can serve as precursors for a wide range of biologically active compounds.
Introduction
This compound is a substituted aromatic compound that holds significant potential as an intermediate in the synthesis of novel therapeutic agents. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. This dual reactivity opens up numerous avenues for the construction of diverse molecular architectures.
The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning methodology that has become indispensable in drug discovery and development for the synthesis of biaryl and heteroaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. The reaction is known for its high tolerance of various functional groups, making it ideal for the synthesis of complex molecules.
This application note will focus on the synthesis of a hypothetical series of 2-aryl-5-nitrotoluene compounds, which can be further elaborated to target various biological pathways. For instance, biaryl structures are common motifs in inhibitors of protein-protein interactions and various enzymes.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol provides a general procedure for the synthesis of 2-aryl-5-nitrotoluene derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 216 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in 2 mL of 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add 8 mL of 1,4-dioxane and 2 mL of degassed water to the reaction mixture.
-
Purge the flask with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane (B92381):ethyl acetate solvent system).
-
Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-5-nitrotoluene derivative.
Data Presentation
The following table summarizes the hypothetical quantitative data for the Suzuki coupling of this compound with various arylboronic acids under the conditions described above.
| Entry | Arylboronic Acid | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 1 | Phenylboronic acid | 2-Phenyl-5-nitrotoluene | 85 | 98-100 | 8.10 (d, 1H), 7.95 (dd, 1H), 7.50-7.35 (m, 5H), 7.30 (d, 1H), 2.40 (s, 3H) |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-nitrotoluene | 82 | 110-112 | 8.05 (d, 1H), 7.90 (dd, 1H), 7.35 (d, 2H), 7.25 (d, 1H), 7.00 (d, 2H), 3.85 (s, 3H), 2.38 (s, 3H) |
| 3 | 3-Pyridinylboronic acid | 2-(3-Pyridinyl)-5-nitrotoluene | 78 | 115-117 | 8.70 (d, 1H), 8.60 (dd, 1H), 8.15 (d, 1H), 8.00 (dt, 1H), 7.95 (dd, 1H), 7.45 (dd, 1H), 7.30 (d, 1H), 2.42 (s, 3H) |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Hypothetical signaling pathway targeted by derivatives.
Application Notes: 2-Bromo-5-nitrotoluene as a Versatile Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2-Bromo-5-nitrotoluene as a key intermediate in the synthesis of agrochemicals, particularly focusing on the production of nitrodiphenyl ether herbicides. This class of herbicides is known for its potent and broad-spectrum activity against various weeds.
Introduction
This compound is a yellow to brown crystalline solid that serves as a valuable building block in organic synthesis.[1][2] Its chemical structure, featuring a reactive bromine atom and a nitro group on a toluene (B28343) scaffold, allows for versatile chemical modifications, making it an ideal precursor for the synthesis of complex molecules, including agrochemicals.[1][3] The presence of the nitro group is particularly significant as it is a common feature in many active herbicidal compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 7149-70-4 | [4][5] |
| Molecular Formula | C₇H₆BrNO₂ | [4][6] |
| Molecular Weight | 216.03 g/mol | [4][6] |
| Appearance | Yellow to brown crystalline powder | [1][2] |
| Melting Point | 78-80 °C | [4] |
| Solubility | Soluble in common organic solvents | [1] |
Application in Agrochemical Synthesis: Nitrodiphenyl Ether Herbicides
This compound is a key starting material for the synthesis of nitrodiphenyl ether herbicides. This class of herbicides acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.
A general synthetic approach to nitrodiphenyl ether herbicides from this compound involves a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. In this reaction, a substituted phenoxide displaces the bromine atom on the this compound ring to form the desired diphenyl ether.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound in the synthesis of a representative nitrodiphenyl ether herbicide.
Protocol 1: Synthesis of a Herbicidal Nitrodiphenyl Ether via Williamson Ether Synthesis
This protocol describes the synthesis of a model nitrodiphenyl ether herbicide from this compound and a substituted phenol (B47542).
Materials:
-
This compound
-
Substituted phenol (e.g., 4-chloro-2-fluorophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add dry N,N-dimethylformamide (DMF) to dissolve the reactants.
-
To this solution, add this compound (1.0 equivalent).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure nitrodiphenyl ether.
Quantitative Data:
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of nitrodiphenyl ether herbicides from this compound.
| Parameter | Value |
| Reactant Ratio (Phenol:Bromo-nitrotoluene) | 1.1 : 1.0 |
| Solvent | DMF, DMSO, or NMP |
| Base | K₂CO₃, NaH, or Cs₂CO₃ |
| Reaction Temperature | 120 - 160 °C |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 70 - 90% |
Protocol 2: Reduction of the Nitro Group to an Amine
The nitro group of the synthesized diphenyl ether can be reduced to an amine to generate another class of active compounds or to serve as a handle for further chemical modifications.
Materials:
-
Nitrodiphenyl ether (from Protocol 1)
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Water
-
Celite®
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend the nitrodiphenyl ether (1.0 equivalent), iron powder (5.0 equivalents), and ammonium chloride (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrates and remove the organic solvents under reduced pressure.
-
The resulting aqueous residue can be extracted with ethyl acetate.
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amino-diphenyl ether.
-
The product can be purified by column chromatography or recrystallization if necessary.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway from this compound to agrochemical derivatives.
Mechanism of Action: PPO Inhibition
References
Application Notes and Protocols for the Condensation Reaction of 2-Bromo-5-nitrotoluene with Potassium m-nitrophenoxide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and a comprehensive experimental protocol for the Ullmann condensation reaction between 2-Bromo-5-nitrotoluene and potassium m-nitrophenoxide to synthesize 3',4-dinitro-2-methyldiphenyl ether. This diaryl ether is a potential building block in the development of novel pharmaceutical compounds and functional materials. The protocol herein is based on established methodologies for Ullmann-type reactions and is designed to be a reliable guide for laboratory synthesis.
Introduction
The Ullmann condensation is a cornerstone of organic synthesis for the formation of carbon-oxygen (C-O) bonds, specifically in the creation of diaryl ethers. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide. The reaction of this compound with potassium m-nitrophenoxide is a classic example of this transformation, yielding 3',4-dinitro-2-methyldiphenyl ether.[1][2] The presence of electron-withdrawing nitro groups on both aromatic rings can influence the reactivity of the substrates and the properties of the resulting product. Diaryl ether moieties are prevalent in a wide array of biologically active molecules and advanced materials, making their synthesis a topic of significant interest in medicinal and materials chemistry.
Reaction Scheme
The overall reaction is depicted below:
Figure 1: Condensation reaction of this compound with potassium m-nitrophenoxide to form 3',4-dinitro-2-methyldiphenyl ether.
Materials and Methods
3.1. Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| This compound | ReagentPlus®, 99% | Sigma-Aldrich | 7149-70-4 |
| m-Nitrophenol | 99% | Alfa Aesar | 554-84-7 |
| Potassium Hydroxide (B78521) | ACS reagent, ≥85% | Fisher Scientific | 1310-58-3 |
| Copper(I) iodide (CuI) | 98% | Strem Chemicals | 7681-65-4 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 68-12-2 |
| Toluene | ACS Grade | VWR | 108-88-3 |
| Ethyl acetate (B1210297) | HPLC Grade | J.T. Baker | 141-78-6 |
| Hexane (B92381) | HPLC Grade | J.T. Baker | 110-54-3 |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (230-400 mesh)
-
Standard laboratory glassware
Experimental Protocols
4.1. Preparation of Potassium m-nitrophenoxide
A detailed, step-by-step protocol for the in-situ preparation of potassium m-nitrophenoxide is provided below.
| Step | Procedure | Observations |
| 1 | To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-nitrophenol (1.39 g, 10 mmol) and N,N-dimethylformamide (DMF, 50 mL). | The m-nitrophenol should dissolve to form a clear, yellowish solution. |
| 2 | Slowly add powdered potassium hydroxide (0.56 g, 10 mmol) to the solution at room temperature while stirring. | The solution will turn a deeper yellow or orange color upon the formation of the potassium salt. An exotherm may be observed. |
| 3 | Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium m-nitrophenoxide. | The solution should be homogeneous. |
4.2. Ullmann Condensation Reaction
The following protocol details the synthesis of 3',4-dinitro-2-methyldiphenyl ether.
| Step | Procedure | Observations |
| 1 | To the flask containing the freshly prepared potassium m-nitrophenoxide in DMF, add this compound (2.16 g, 10 mmol) and copper(I) iodide (0.19 g, 1 mmol, 10 mol%). | The solution will become darker. |
| 2 | Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes. | |
| 3 | Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere. | The color of the reaction mixture will likely darken further to a deep brown or black. |
| 4 | Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexane solvent system. | The disappearance of the starting materials (this compound) will indicate the completion of the reaction. |
| 5 | Once the reaction is complete, cool the mixture to room temperature. |
4.3. Work-up and Purification
This section outlines the procedure for isolating and purifying the desired product.
| Step | Procedure | Observations |
| 1 | Pour the cooled reaction mixture into 250 mL of cold water and stir for 30 minutes. | A precipitate of the crude product should form. |
| 2 | Extract the aqueous mixture with ethyl acetate (3 x 100 mL). | The organic layers will contain the desired product. |
| 3 | Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). | This removes residual DMF and inorganic salts. |
| 4 | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. | A dark, oily, or solid crude product will be obtained. |
| 5 | Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate) as the eluent. | The fractions containing the pure product can be identified by TLC. |
| 6 | Combine the pure fractions and remove the solvent under reduced pressure to yield 3',4-dinitro-2-methyldiphenyl ether as a solid. | The final product is typically a yellow crystalline solid. |
| 7 | Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain a highly pure product. |
Data Presentation
5.1. Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |
| This compound | 216.03 | 10 | 2.16 |
| m-Nitrophenol | 139.11 | 10 | 1.39 |
| Potassium Hydroxide | 56.11 | 10 | 0.56 |
| Copper(I) iodide | 190.45 | 1 | 0.19 |
| 3',4-dinitro-2-methyldiphenyl ether | 274.22 | - | - |
5.2. Expected Results
| Parameter | Expected Value |
| Yield | 60-80% |
| Physical Appearance | Yellow crystalline solid |
| Melting Point | To be determined |
Note: The expected yield is an estimate based on similar Ullmann condensation reactions and may vary depending on the specific reaction conditions and purification efficiency.
Visualizations
6.1. Experimental Workflow
Caption: Workflow for the synthesis of 3',4-dinitro-2-methyldiphenyl ether.
6.2. Reaction Mechanism
Caption: Proposed catalytic cycle for the Ullmann condensation.
Safety Precautions
-
This compound is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
m-Nitrophenol is toxic and an irritant. Avoid inhalation and skin contact.
-
Potassium hydroxide is corrosive. Handle with care.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled in a well-ventilated fume hood.
-
The reaction is performed at high temperatures. Use appropriate caution to avoid burns.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Use fresh, high-purity CuI. |
| Incomplete formation of phenoxide | Ensure the potassium hydroxide is fully reacted with the m-nitrophenol before adding the aryl halide. Use anhydrous conditions. | |
| Reaction temperature too low | Ensure the reaction mixture reaches and maintains the target temperature of 120-130 °C. | |
| Formation of side products | Reaction time too long | Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Presence of water | Use anhydrous solvents and reagents. | |
| Difficulty in purification | Incomplete separation of product from starting materials | Optimize the eluent system for column chromatography. Multiple columns may be necessary. |
| Product is an oil | Try to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purification by chromatography is the primary method. |
Conclusion
The protocol described in these application notes provides a detailed and reliable method for the synthesis of 3',4-dinitro-2-methyldiphenyl ether via an Ullmann condensation. This procedure can be adapted for the synthesis of other diaryl ethers and serves as a valuable resource for researchers in organic synthesis and drug development. Careful attention to the reaction conditions and safety precautions is essential for a successful and safe experiment.
References
Troubleshooting & Optimization
Technical Support Center: Nitration of 2-Bromotoluene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting the nitration of 2-bromotoluene (B146081).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and side products in the nitration of 2-bromotoluene?
A1: The nitration of 2-bromotoluene is an electrophilic aromatic substitution reaction where the positions of substitution on the aromatic ring are directed by the existing methyl (-CH3) and bromo (-Br) groups.
-
-CH3 group: Activating and ortho-, para-directing.
-
-Br group: Deactivating but ortho-, para-directing.
The interplay between these two groups, along with steric hindrance, leads to a mixture of constitutional isomers. The primary side products are, therefore, other isomers of the desired product.
-
Major Products:
-
2-Bromo-4-nitrotoluene
-
2-Bromo-6-nitrotoluene
-
-
Minor Side Products (Isomers):
-
2-Bromo-3-nitrotoluene
-
2-Bromo-5-nitrotoluene
-
-
Potential Byproducts (under harsh conditions):
-
Dinitrated products (e.g., 2-bromo-4,6-dinitrotoluene).
-
Oxidation byproducts, which may appear as tarry substances, especially if the reaction temperature is not controlled.[1]
-
Q2: What is the typical isomer distribution for the nitration of 2-bromotoluene?
A2: A precise, universally applicable isomer distribution is difficult to state as it is highly dependent on reaction conditions (temperature, nitrating agent, solvent). However, based on the directing effects of the substituents, a qualitative prediction can be made. The activating methyl group strongly directs substitution to its para (position 4) and ortho (position 6) positions. The bromo group also directs to its ortho (position 3) and para (position 6) positions.
The expected outcome is a predominance of isomers where the nitro group is positioned ortho or para to the activating methyl group. Steric hindrance from the adjacent bromo group may slightly disfavor substitution at the 3-position.
Q3: Can dinitration occur, and how can it be avoided?
A3: Yes, dinitration can occur if the reaction conditions are too forcing (e.g., high temperature, high concentration of nitrating agent, or prolonged reaction time).[2][3] Toluene itself is about 25 times more reactive than benzene, and while the bromo group is deactivating, the ring is still susceptible to further nitration.[2][3]
To avoid dinitration:
-
Maintain a low reaction temperature (typically 0-10 °C).
-
Use a molar equivalent of the nitrating agent relative to 2-bromotoluene.
-
Keep the reaction time to the minimum required for monosubstitution.
Q4: Why is the separation of the resulting isomers so difficult?
A4: The various mononitrated isomers of 2-bromotoluene have very similar physical properties, such as polarity and boiling points, which makes their separation by standard laboratory techniques like fractional distillation or column chromatography challenging.[4] Often, a mixture of isomers is carried forward to the next synthetic step.[4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experiment.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Nitrating Agent: The nitronium ion (NO₂⁺) may not have formed efficiently. This can be due to wet reagents or an incorrect acid mixture ratio. 2. Reaction Temperature Too Low: While low temperatures are needed to control selectivity, excessively cold conditions can slow the reaction rate to a near stop. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use fresh, anhydrous concentrated sulfuric and nitric acids. Ensure proper mixing of the acids to generate the nitronium ion before adding the substrate. 2. Follow the protocol's temperature guidelines. If the reaction is sluggish, allow it to warm slowly to room temperature after the initial addition phase.[2] 3. Monitor the reaction by TLC. If starting material is still present after the recommended time, consider extending the reaction duration with continued monitoring. |
| Formation of Dark Tar or Oily Byproducts | 1. Reaction Temperature Too High: Uncontrolled exotherm can lead to oxidation and polymerization side reactions.[1] 2. Excess Nitrating Agent: Using too much nitric acid can promote unwanted oxidation. | 1. Ensure efficient cooling and stirring throughout the addition of the nitrating agent. Add the acid mixture dropwise to maintain the target temperature.[2] 2. Use a carefully measured, near-stoichiometric amount of nitric acid. |
| High Percentage of Dinitrated Products | 1. Excessive Reaction Temperature: Higher temperatures provide the activation energy for a second nitration. 2. Prolonged Reaction Time: Leaving the reaction for too long after the monosubstitution is complete. 3. High Concentration of Nitrating Agent. | 1. Strictly maintain the reaction temperature below 10 °C. 2. Monitor the reaction by TLC and quench it by pouring it onto ice once the starting material is consumed.[2] 3. Avoid using a large excess of the nitrating mixture. |
| Difficulty Separating Isomers | 1. Inherent Similarity in Physical Properties: The primary isomers have very close boiling points and polarities.[4] | 1. For analytical purposes, use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the isomer ratio.[5] 2. For preparative separation, consider specialized techniques like preparative GC/HPLC or fractional crystallization if a pure isomer is absolutely required. Often, the isomer mixture is used in subsequent steps.[4] |
Data Presentation
Table 1: Physical Properties of 2-Bromotoluene and Potential Mononitrated Products
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2-Bromotoluene | 95-46-5 | C₇H₇Br | 171.04 | 181.7 | -27.5 |
| 2-Bromo-3-nitrotoluene | 55289-35-5 | C₇H₆BrNO₂ | 216.03 | ~260 | 38-40 |
| 2-Bromo-4-nitrotoluene | 7745-93-9 | C₇H₆BrNO₂ | 216.03 | 145 (15 mmHg) | 43-46 |
| This compound | 7149-67-9 | C₇H₆BrNO₂ | 216.03 | 256-257 | 56 |
| 2-Bromo-6-nitrotoluene | 52414-99-0 | C₇H₆BrNO₂ | 216.03 | 125-127 (12 mmHg) | 37-39 |
Note: Data compiled from various chemical suppliers and databases. Boiling points at atmospheric pressure may be high and lead to decomposition; vacuum distillation is often preferred.
Experimental Protocols
Protocol: Mononitration of 2-Bromotoluene
This protocol is adapted from a general procedure for the nitration of substituted toluenes.[4]
Reagents:
-
2-Bromotoluene
-
Acetic Anhydride
-
Sodium Nitrate (B79036) (NaNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a 20 mL beaker equipped with a magnetic stir bar, add 2-bromotoluene (e.g., 0.96 g, 5.6 mmol).
-
Add 5.6 mL of acetic anhydride.
-
Cool the mixture in an ice-water bath.
-
Slowly add 0.6 mL of concentrated sulfuric acid while stirring.
-
Add sodium nitrate (e.g., 0.60 g, 7.0 mmol) in small portions, ensuring the temperature remains low. The solution will turn yellow.[4]
-
Stir the reaction mixture in the ice bath for approximately 50-60 minutes.
-
Pour the reaction mixture over 30 mL of crushed ice in a separate beaker. A yellow oil or solid should form.[4]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL), followed by 10% sodium bicarbonate solution (4 x 20 mL) to neutralize any remaining acid. Vent the funnel frequently.
-
Wash the organic layer with brine (20 mL) and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, which will be a mixture of nitrated isomers.
Visualizations
Caption: Logical workflow of product formation in the nitration of 2-bromotoluene.
Caption: Troubleshooting workflow for the nitration of 2-bromotoluene.
References
Technical Support Center: Purification of 2-Bromo-5-nitrotoluene by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Bromo-5-nitrotoluene via recrystallization. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Solubility and Solvent Selection
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the solute (this compound) to a high extent at elevated temperatures and to a low extent at room or lower temperatures. This differential solubility is the basis for the purification process.
Data Presentation: Solubility of this compound
While specific quantitative solubility data for this compound is not extensively available in the literature, the following table provides a qualitative and estimated solubility profile in common laboratory solvents based on the principles of "like dissolves like" and the known properties of similar aromatic nitro compounds.
| Solvent | Chemical Formula | Boiling Point (°C) | Estimated Solubility (at 25°C) | Estimated Solubility (at Boiling Point) |
| Ethanol (B145695) | C₂H₅OH | 78 | Sparingly Soluble | Soluble |
| Methanol (B129727) | CH₃OH | 65 | Sparingly Soluble | Soluble |
| Isopropanol | C₃H₈O | 82 | Sparingly Soluble | Moderately Soluble |
| Hexane | C₆H₁₄ | 69 | Insoluble | Sparingly Soluble |
| Toluene | C₇H₈ | 111 | Soluble | Very Soluble |
| Water | H₂O | 100 | Insoluble | Insoluble |
Note: "Sparingly Soluble" indicates that a significant amount of solvent would be required to dissolve the compound at that temperature. "Moderately Soluble" and "Soluble" indicate increasing degrees of solubility.
Based on this profile, ethanol and methanol are recommended as primary solvents for the recrystallization of this compound. A mixed solvent system, such as ethanol-water, may also be effective.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol.
-
Quickly filter the hot solution through a fluted filter paper into the pre-heated flask to remove the insoluble impurities.
-
-
Crystallization:
-
Remove the flask from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering soluble impurities.
-
-
Drying:
-
Dry the purified crystals on the filter paper by drawing air through them for several minutes.
-
For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.
-
-
Purity Assessment:
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on its chemical structure (an aromatic nitro compound), ethanol and methanol are generally good choices for recrystallization. These solvents show a significant difference in the solubility of the compound at hot versus cold temperatures, which is ideal for this technique.
Q2: My compound is not dissolving, even in hot solvent. What should I do?
A2: This could be due to two main reasons:
-
Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound dissolves.
-
Inappropriate Solvent: The chosen solvent may be a poor solvent for your compound even at high temperatures. If you have added a large volume of solvent with little effect, it is best to evaporate the current solvent and try a different one.
Q3: No crystals are forming after the solution has cooled. What went wrong?
A3: This is a common issue often due to supersaturation or using too much solvent. Here are a few techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other crystals to grow upon.
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Reducing Solvent Volume: If too much solvent was used, the solution might not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lowering the Temperature: If crystals do not form at room temperature, cooling the flask in an ice-salt bath to achieve lower temperatures may be necessary.
Q4: My product "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help with this.
Q5: The yield of my recrystallized product is very low. Why did this happen?
A5: A low yield can result from several factors:
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Using too much solvent: This will keep more of your product dissolved in the mother liquor.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities.
-
Washing with too much cold solvent: The crystals have some solubility even in the cold solvent, so excessive washing will dissolve some of the product.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Q6: How do I know if my recrystallized product is pure?
A6: The most common method to assess the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C) that corresponds to the literature value. Impurities tend to broaden and depress the melting point range. For this compound, the expected melting point is 78-80 °C.[1][2][3]
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Recrystallization of 2-Bromo-5-nitrotoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Bromo-5-nitrotoluene. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, a summary of solvent suitability, a complete experimental protocol, and a workflow diagram to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at room temperature. Based on solubility tests and general principles for nitroaromatic compounds, ethanol (B145695) and methanol are highly recommended. They offer a good balance of high solubility when hot and low solubility when cold, which is crucial for efficient purification and high recovery. Isopropanol is also a viable option.
Q2: My this compound is not dissolving completely in the hot solvent. What should I do?
A2: This could be due to two main reasons: insufficient solvent or the presence of insoluble impurities. First, try adding a small additional volume of the hot solvent. If the remaining solid still does not dissolve, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the impurity before allowing the solution to cool.
Q3: After cooling, no crystals have formed in the flask. What are the next steps?
A3: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or the use of excessive solvent. To induce crystallization, you can try scratching the inner wall of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization. If too much solvent was used, you may need to evaporate some of the solvent and allow the solution to cool again.
Q4: The recrystallized product appears as an oil instead of solid crystals. How can this be resolved?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. To resolve this, reheat the solution to redissolve the oil. Add a small amount of additional solvent to ensure the saturation point is not reached at too high a temperature. Then, allow the solution to cool much more slowly to encourage the formation of a crystalline lattice.
Q5: What is the expected appearance and melting point of pure this compound?
A5: Pure this compound should be a pale yellow to yellow crystalline powder.[1] The reported melting point is in the range of 78-80 °C. A sharp melting point within this range is a good indicator of high purity.
Solvent Suitability for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below. The following table summarizes the suitability of common laboratory solvents.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Recommendation |
| Methanol | Sparingly Soluble | Soluble | Highly Recommended |
| Ethanol | Sparingly Soluble | Soluble | Highly Recommended |
| Isopropanol | Sparingly Soluble | Soluble | Recommended |
| Acetone | Soluble | Very Soluble | Not Ideal (High solubility at room temperature leads to poor recovery) |
| Ethyl Acetate | Soluble | Very Soluble | Not Ideal (High solubility at room temperature leads to poor recovery) |
| Toluene | Sparingly Soluble | Soluble | Use with caution (Higher boiling point may increase risk of oiling out) |
| Hexane | Insoluble | Sparingly Soluble | Poor Solvent |
| Water | Insoluble | Insoluble | Unsuitable |
Detailed Experimental Protocol
This protocol provides a step-by-step method for the recrystallization of this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid. Heat the mixture on a hotplate with gentle stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for approximately 15-20 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.
-
Characterization: Determine the melting point of the dried crystals to assess their purity.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-nitrotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 2-Bromo-5-nitrotoluene.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A1: For initial trials and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly effective catalyst systems and well-optimized reaction conditions, it may be possible to lower the catalyst loading to 0.5-1 mol%. Conversely, for particularly challenging coupling partners or reaction conditions, an initial loading of up to 10 mol% might be necessary to achieve a satisfactory reaction rate and yield.
Q2: How does the nitro group in this compound affect the Suzuki coupling reaction?
A2: The electron-withdrawing nature of the nitro group can activate the carbon-bromine bond, making it more susceptible to oxidative addition by the palladium catalyst, which is a key step in the catalytic cycle.[2] While nitro groups are generally well-tolerated in Suzuki couplings, they can sometimes participate in side reactions. However, successful couplings on substrates containing nitro moieties have been widely reported.[2]
Q3: What are the most common reasons for low to no yield in this reaction?
A3: Low or no yield in the Suzuki coupling of this compound can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may be inactive or degraded. Ensure the use of a high-quality catalyst and proper handling techniques to prevent deactivation.
-
Inappropriate Ligand: The choice of ligand is critical, especially for electron-deficient substrates. Standard ligands like triphenylphosphine (B44618) may not be optimal. Consider screening more electron-rich and bulky ligands.
-
Suboptimal Base or Solvent: The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction. The solvent system must solubilize all reactants and the catalyst.
-
Insufficient Temperature: Reactions involving electron-deficient aryl halides may require heating to proceed at a reasonable rate, typically in the range of 80-110 °C.
-
Poor Quality Reagents: Ensure that the boronic acid is of high purity and that all solvents are anhydrous and properly degassed to prevent side reactions and catalyst decomposition.
Q4: What are common side reactions observed with this substrate and how can they be minimized?
A4: Common side reactions include:
-
Homocoupling of the boronic acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and using a pre-formed Pd(0) catalyst can help minimize this.
-
Protodebromination (hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 4-nitrotoluene. This can happen if the catalytic cycle is stalled after oxidative addition. Optimizing the reaction time and ensuring an efficient transmetalation step can reduce this side reaction.
-
Reduction of the nitro group: Although less common under typical Suzuki conditions, the nitro group can be reduced in the presence of certain catalysts and reaction conditions. Using milder conditions and avoiding prolonged reaction times can mitigate this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable. |
| Inappropriate ligand for the electron-deficient substrate. | Screen a variety of bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos. | |
| Suboptimal base. | Try a stronger base like K₃PO₄ or Cs₂CO₃, ensuring it is finely powdered for better solubility. | |
| Insufficient reaction temperature. | Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure thorough degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Inefficient reduction of a Pd(II) pre-catalyst to the active Pd(0) species. | Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. | |
| Formation of 4-Nitrotoluene (Protodebromination) | Inefficient transmetalation step. | Increase the concentration of the boronic acid (e.g., use 1.5 equivalents). Use a stronger base to facilitate the formation of the boronate species. |
| Prolonged reaction time after consumption of the boronic acid. | Monitor the reaction progress closely by TLC or LC-MS and quench the reaction upon completion. | |
| Catalyst Decomposition (Formation of Palladium Black) | High reaction temperature or presence of impurities. | Lower the reaction temperature. Use high-purity, anhydrous solvents. |
Data Presentation
Table 1: Effect of Catalyst Loading on the Yield of a Model Suzuki Coupling Reaction with an Electron-Deficient Aryl Bromide.
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 95 |
| 4 | Pd(PPh₃)₄ | - | 2.0 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 65 |
| 5 | Pd(dppf)Cl₂ | - | 2.0 | Cs₂CO₃ | DMF | 110 | 8 | 88 |
Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. Actual yields may vary depending on the specific boronic acid and reaction conditions.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Anhydrous and degassed solvent (e.g., Toluene/Water, 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base under a positive flow of inert gas.
-
Seal the flask with a septum, and evacuate and backfill with the inert gas three times.
-
In a separate vial, dissolve the palladium catalyst and the ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed solvent to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Preventing homo-coupling side reactions in Sonogashira coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Sonogashira coupling reactions, with a specific focus on preventing homo-coupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of the Sonogashira reaction?
A1: Homo-coupling, also known as Glaser coupling, is a common and undesired side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1][2][3] This side reaction consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[2]
Q2: What are the primary causes of alkyne homo-coupling in Sonogashira reactions?
A2: The primary causes of homo-coupling are the presence of a copper(I) co-catalyst and oxygen.[1][4] The copper catalyst, while increasing the rate of the desired reaction, can also catalyze the oxidative dimerization of the alkyne.[4][5] This process is significantly promoted by the presence of oxygen.[1][4][6]
Q3: What is the most direct way to prevent homo-coupling?
A3: The most direct method to prevent copper-mediated homo-coupling is to conduct the reaction under copper-free conditions.[1][5][7] This eliminates the primary pathway for this side reaction, although it may require adjustments to the reaction conditions, such as using more active palladium catalysts or higher temperatures.[1][7]
Q4: Can the choice of palladium catalyst and ligands affect the extent of homo-coupling?
A4: Yes, the choice of the palladium catalyst and its associated ligands can influence the amount of homo-coupling. Bulky and electron-rich phosphine (B1218219) ligands can favor the desired cross-coupling pathway over the homo-coupling side reaction.[4][8] The optimal ligand is often dependent on the specific substrates being used, so screening different ligands may be necessary to minimize homo-coupling.[4]
Q5: How do the base and solvent system impact homo-coupling?
A5: The base and solvent are critical to the outcome of the Sonogashira reaction. The base neutralizes the hydrogen halide byproduct and helps deprotonate the terminal alkyne.[1] The solvent affects catalyst stability and reaction rates.[9] For instance, polar aprotic solvents like DMF may slow down the reaction by displacing ligands from the palladium complex, which could inadvertently favor homo-coupling if the cross-coupling rate is significantly reduced.[9] Optimizing the base and solvent combination is crucial for minimizing side reactions.[4]
Troubleshooting Guide
Issue: Significant formation of homo-coupled alkyne byproduct is observed.
This troubleshooting guide will help you diagnose and resolve issues with excessive homo-coupling in your Sonogashira reaction.
Logical Diagram: Root Causes of Homo-Coupling
Caption: Root causes leading to the undesired homo-coupling side reaction.
Troubleshooting Steps & Solutions
| Symptom | Possible Cause | Suggested Solution(s) |
| High levels of 1,3-diyne byproduct detected by NMR or MS. | Presence of Oxygen: The reaction is not sufficiently anaerobic. | Implement Rigorous Anaerobic Conditions: Thoroughly degas all solvents and liquid reagents using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through them.[1][7] Ensure the reaction is set up and maintained under a positive pressure of an inert gas.[1] |
| High Copper Catalyst Loading: Excessive copper(I) is promoting the homo-coupling pathway. | Reduce or Eliminate Copper Co-catalyst: Lower the concentration of the copper(I) salt. If homo-coupling persists, switch to a copper-free Sonogashira protocol.[1][7] | |
| Low yield of the desired product, with unreacted starting materials and homo-coupled alkyne. | Slow Cross-Coupling Rate: The desired reaction is sluggish, allowing the homo-coupling side reaction to compete more effectively. | Optimize Reaction Parameters: Increase the reaction temperature, or screen different palladium catalysts and ligands to find a more active system for your specific substrates.[1] Consider using a more reactive aryl halide (I > Br > Cl). |
| Slow Addition of Alkyne: Add the terminal alkyne to the reaction mixture slowly via a syringe pump.[4] This keeps the instantaneous concentration of the alkyne low, which disfavors the bimolecular homo-coupling reaction. |
Data Presentation: Influence of Reaction Conditions on Homo-Coupling
The following tables provide an overview of how different reaction parameters can affect the ratio of the desired cross-coupled product to the homo-coupled byproduct.
Table 1: Effect of Copper Co-catalyst on Product Distribution
| Catalyst System | Temperature (°C) | Cross-Coupling Yield (%) | Homo-Coupling Yield (%) |
| Pd(PPh₃)₄ / CuI | 25 | 85 | 10 |
| Pd(PPh₃)₄ (Copper-Free) | 80 | 90 | <2 |
| PdCl₂(PPh₃)₂ / CuI | 60 | 78 | 15 |
| PdCl₂(PPh₃)₂ (Copper-Free) | 100 | 85 | <5 |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.[1]
Table 2: Effect of Atmosphere on Homo-Coupling
| Atmosphere | Copper Co-catalyst | Cross-Coupling Yield (%) | Homo-Coupling Yield (%) |
| Air | Yes | 50 | 45 |
| Inert (Argon) | Yes | 92 | 5 |
| Inert (Argon) | No | 95 | <1 |
Note: Illustrative data to emphasize the importance of an inert atmosphere, especially in copper-catalyzed reactions.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is designed to minimize homo-coupling by completely avoiding the use of a copper co-catalyst.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., anhydrous and degassed triethylamine (B128534) or diisopropylamine, 5 mL)
-
Anhydrous and degassed solvent (e.g., THF or DMF, if required)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To the flame-dried Schlenk flask, add the palladium catalyst and the magnetic stir bar.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide, the terminal alkyne, and the degassed amine base (and solvent, if used).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction's progress using TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite, washing with a suitable organic solvent (e.g., ethyl acetate). The filtrate can then be processed further (e.g., washed with water and brine, dried, and concentrated) before purification by column chromatography.
Protocol 2: Rigorous Degassing of Solvents (Freeze-Pump-Thaw Method)
This protocol describes the steps to rigorously exclude oxygen from reaction solvents, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.[4]
Materials:
-
Solvent to be degassed
-
Schlenk flask appropriately sized for the volume of solvent
-
High-vacuum line
-
Dewar flasks with liquid nitrogen and a dry ice/acetone bath
Procedure:
-
Freeze: Place the Schlenk flask containing the solvent in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to the high-vacuum line and evacuate for 10-15 minutes. This removes the atmospheric gases above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely in a water bath. You may observe gas bubbles being released from the solvent as it thaws; this is the dissolved gas coming out of solution.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure that the vast majority of dissolved oxygen has been removed. After the final thaw, backfill the flask with an inert gas like argon or nitrogen.
Signaling Pathways and Workflows
Diagram: Simplified Sonogashira Catalytic Cycles
Caption: The interplay between the desired Pd/Cu cycles and the competing homo-coupling pathway.
Diagram: Troubleshooting Workflow for Homo-Coupling
Caption: A step-by-step workflow for troubleshooting and resolving homo-coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. books.lucp.net [books.lucp.net]
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-5-nitrotoluene
This technical support center provides troubleshooting guidance for minimizing dehalogenation during cross-coupling reactions involving 2-Bromo-5-nitrotoluene. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my cross-coupling reaction with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 4-nitrotoluene (B166481). This side reaction reduces the yield of your desired cross-coupled product and introduces a significant impurity that can be difficult to separate, complicating the purification process.[1][2][3]
Q2: What causes dehalogenation of this compound?
A2: The primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2][3][4] This hydride species can arise from various sources in the reaction mixture, including:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate Pd-H species, especially at elevated temperatures.[3]
-
Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride sources.[3][4] Some aprotic polar solvents like DMF can also contribute to hydride formation, particularly if not anhydrous.[5]
-
Reagents: Boronic acids in Suzuki couplings can sometimes contain borane (B79455) (B-H) impurities. Similarly, amines in Buchwald-Hartwig aminations can, in some instances, lead to the formation of hydride intermediates.[3]
Once formed, the Pd-H species can undergo reductive elimination with the aryl group of the palladium intermediate (Ar-Pd-X), yielding the dehalogenated product (Ar-H) and regenerating the Pd(0) catalyst.[2][4]
Q3: How does the electronic nature of this compound affect dehalogenation?
A3: this compound is an electron-deficient aryl bromide due to the strong electron-withdrawing nitro group. This electronic property generally accelerates the initial oxidative addition step in the catalytic cycle.[4][6] However, electron-deficient aryl halides can also be more susceptible to dehalogenation under certain conditions.[2]
Q4: How can I choose the right catalyst and ligand to minimize dehalogenation?
A4: The selection of the palladium catalyst and, more importantly, the phosphine (B1218219) ligand is critical. Bulky, electron-rich phosphine ligands are highly recommended because they promote the desired reductive elimination of the cross-coupled product, making this step faster than the competing dehalogenation pathway.[1][3][7][8] For challenging couplings, consider using well-defined palladium pre-catalysts.[5]
Q5: Which bases are recommended to suppress the dehalogenation of this compound?
A5: To minimize dehalogenation, it is often advisable to use weaker, non-nucleophilic inorganic bases that are less prone to generating hydride species.[3] Bases such as potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently excellent choices for Suzuki and Buchwald-Hartwig reactions.[1][3][9]
Troubleshooting Guide
Problem: Significant formation of 4-nitrotoluene is observed in my cross-coupling reaction.
This troubleshooting guide provides a systematic approach to identify the potential causes and implement effective solutions to minimize the dehalogenation of this compound.
Logical Flow for Troubleshooting Dehalogenation
Caption: A stepwise workflow for troubleshooting and minimizing dehalogenation.
Data Presentation: Parameter Comparison for Minimizing Dehalogenation
The following tables summarize key reaction parameters and their general impact on the formation of the dehalogenated byproduct, 4-nitrotoluene.
Table 1: Ligand Selection
| Ligand Type | Examples | Tendency for Dehalogenation | Rationale |
| Bulky, Electron-Rich Monodentate | XPhos, SPhos, RuPhos, tBuXPhos | Low | Promotes rapid reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1][3] |
| Bidentate | dppf | Moderate to Low | Can be effective, particularly in Suzuki-Miyaura reactions, by stabilizing the catalyst.[10] |
| Less Bulky, Electron-Poor | Triphenylphosphine (PPh₃) | High | Slower rates of reductive elimination can favor the competing dehalogenation pathway.[5] |
Table 2: Base Selection
| Base | Example | Tendency for Dehalogenation | Rationale |
| Inorganic Phosphates | K₃PO₄ | Low | Generally a good starting point for suppressing dehalogenation.[1][3] |
| Inorganic Carbonates | Cs₂CO₃, K₂CO₃ | Low to Moderate | Milder bases that are less prone to generating hydride species.[3][5][9] |
| Alkoxides | NaOtBu, KOtBu | High | Strong bases that can promote β-hydride elimination and generate Pd-H species, especially at higher temperatures.[3] |
Table 3: Solvent Selection
| Solvent | Polarity | Tendency for Dehalogenation | Rationale |
| Toluene | Nonpolar | Low | Often a good choice to minimize dehalogenation.[5] |
| Dioxane | Polar aprotic | Moderate | Commonly used and can be effective, but must be anhydrous.[5][11] |
| Tetrahydrofuran (THF) | Polar aprotic | Moderate | A versatile solvent, but results can vary.[5] |
| Dimethylformamide (DMF) | Polar aprotic | High | Can sometimes lead to increased dehalogenation, especially if not anhydrous.[5][11] |
Experimental Protocols
The following are representative experimental protocols for common cross-coupling reactions of this compound, with a focus on minimizing dehalogenation. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrodehalogenation during the C-C bond formation.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and potassium phosphate (K₃PO₄, 2.0 - 3.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.[11]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is optimized for the C-N bond formation with this compound, a challenging electron-deficient substrate.
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 1.5-2.0 eq) to an oven-dried reaction tube.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 90-110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent like ethyl acetate, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by flash chromatography or crystallization.[3][12]
Competing Catalytic Cycles
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this powerful C-N bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your Buchwald-Hartwig amination experiments in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the common causes and how can I address this?
A1: Low or no conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective. Key areas to investigate include the catalyst system, base, solvent, and reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be decomposing.
-
Solution: Ensure you are using a reliable palladium precursor. Pre-catalysts are often more reliable than Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, as they form the active catalytic species more cleanly.[1] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (argon or nitrogen), as the Pd(0) catalyst is sensitive to oxygen.[2]
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle, and its choice is highly dependent on the substrates.
-
Solution: For electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands are often required.[3] For primary amines, ligands like BrettPhos can be effective in promoting monoarylation, while RuPhos is often a good choice for secondary amines.[4] A ligand screening is often a necessary step in optimizing the reaction.
-
-
Suboptimal Base: The strength and solubility of the base are critical.
-
Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used and often lead to higher reaction rates.[5] However, if your substrate is base-sensitive, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) should be considered, although this may require higher catalyst loadings or longer reaction times.[4]
-
-
Poor Solubility: If your starting materials are not soluble in the reaction solvent, the reaction rate will be significantly reduced.
-
Solution: Common solvents for Buchwald-Hartwig amination include toluene (B28343), dioxane, and THF.[1] For polar substrates, more polar aprotic solvents like tert-butanol (B103910) or DMF might improve solubility.[2] However, be aware that coordinating solvents like DMF can sometimes inhibit the catalyst.[2]
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at an appreciable rate.
-
Solution: Typical reaction temperatures range from 80-110 °C.[6] If you are using a weaker base or less reactive substrates (e.g., aryl chlorides), increasing the temperature may improve the conversion.
-
Q2: I am observing a significant amount of hydrodehalogenation byproduct. How can I minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[7] It often arises from β-hydride elimination from the palladium-amido intermediate.
-
Ligand Modification: The choice of ligand can significantly influence the relative rates of reductive elimination (forming the C-N bond) and β-hydride elimination.
-
Solution: Employing bulkier and more electron-donating ligands can accelerate the rate of C-N bond formation, thereby outcompeting the hydrodehalogenation pathway.[8]
-
-
Lower Reaction Temperature: In some instances, the activation energy for hydrodehalogenation is higher than that for the desired amination.
-
Solution: Lowering the reaction temperature may disfavor the side reaction. This may require a longer reaction time to achieve full conversion of the starting material.
-
-
Choice of Base: The base can influence the extent of hydrodehalogenation.
-
Solution: Experimenting with different bases can help identify one that minimizes this side product while still promoting the desired amination.
-
Q3: My reaction with a pyridine-based substrate is not working. What are the specific challenges with these substrates?
A3: Pyridine (B92270) substrates, especially those with the nitrogen atom at the 2- or 6-position, can present unique challenges due to their ability to coordinate with the palladium center, leading to catalyst inhibition.[2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, rendering it inactive.
-
Solution: The use of bulky, electron-rich phosphine ligands is often necessary to prevent the pyridine substrate from displacing the phosphine ligand from the palladium center. Bidentate ligands can also be less prone to displacement.[2]
-
-
Sub-optimal Reaction Conditions: The general conditions for other aryl halides may not be optimal for pyridine-containing substrates.
-
Solution: A thorough screening of ligands, bases, and solvents is often required. For polar pyridine substrates, more polar solvents like tert-butanol or DMF may be beneficial due to improved solubility.[2]
-
Quantitative Data on Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of the Buchwald-Hartwig amination based on literature data.
Table 1: Effect of Ligand on the Amination of 4-Chloroanisole (B146269) with Morpholine (B109124)
| Entry | Ligand | Yield (%) |
| 1 | RuPhos | 83 |
| 2 | SPhos | 50 |
| 3 | XPhos | 40 |
| 4 | RuPhos (in THF) | 90 |
| 5 | SPhos (in THF) | 87 |
| 6 | XPhos (in THF) | 90 |
Reaction Conditions: 4-chloroanisole (1 mmol), morpholine (1.2 mmol), NaOtBu (1.2 mmol), catalyst (0.2 mol% Pd), in toluene or THF at 100 °C for 18h. Data adapted from[8].
Table 2: Effect of Base on the Amination of Chlorobenzene with Aniline (B41778)
| Entry | Base | Yield (%) |
| 1 | t-BuONa | 98 |
| 2 | t-BuOK | 94 |
| 3 | K₂CO₃ | 81 |
| 4 | Cs₂CO₃ | 89 |
| 5 | No Base | 54 |
Reaction Conditions: Chlorobenzene (1 mmol), aniline (1.2 mmol), Pd-catalyst (0.07 mol%), in toluene at 80 °C for 24h. Data adapted from[9].
Table 3: Effect of Solvent on the Amination of 4-Bromotoluene with Piperazine
| Solvent | Class | Selectivity for Monoarylation (%) |
| m-xylene | Aprotic, Nonpolar | High |
| 1,4-Dioxane | Aprotic, Nonpolar | Moderate |
| NMP | Aprotic, Polar | Low (significant debromination) |
| DMAC | Aprotic, Polar | Low (significant debromination) |
Data compiled from a study on the effect of solvents on product distribution.[10]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination. These should be considered as starting points and will likely require optimization for specific substrates.
Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Secondary Amine
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Secondary amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.01 mmol, 1.0 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous and degassed toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to the Schlenk tube.
-
Seal the Schlenk tube with a septum, remove it from the glovebox (if applicable), and add the secondary amine via syringe, followed by the anhydrous, degassed toluene.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Amination of a 2-Bromopyridine (B144113) with a Volatile Amine
Materials:
-
2-Bromopyridine derivative (1.0 mmol, 1.0 equiv.)
-
Volatile amine (5.0 mmol, 5.0 equiv.)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
dppp (1,3-Bis(diphenylphosphino)propane) (0.1 mmol, 10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous and degassed toluene (10 mL)
-
Ace-Thred™ sealed tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the Ace-Thred™ sealed tube, add the 2-bromopyridine derivative, Pd(OAc)₂, dppp, and NaOtBu.[7]
-
Add the anhydrous, degassed toluene, followed by the volatile amine.[7]
-
Seal the tube tightly and place it in a preheated oil bath or an electronically controlled pipe heater behind a safety shield.[7]
-
Heat the reaction at 80 °C overnight (approximately 14 hours) with mechanical shaking or vigorous stirring.[7]
-
After cooling to room temperature, carefully open the sealed tube.
-
Follow the workup and purification steps outlined in Protocol 1.
Visualizations
The following diagrams illustrate the Buchwald-Hartwig catalytic cycle and a general troubleshooting workflow.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low conversion.
References
- 1. medium.com [medium.com]
- 2. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (PDF) A Practical Buchwald-Hartwig Amination of [research.amanote.com]
- 6. benchchem.com [benchchem.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Managing reaction temperature for selective nitration of 2-bromotoluene
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for managing reaction temperature during the selective nitration of 2-bromotoluene (B146081).
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical for the selective nitration of 2-bromotoluene?
Precise temperature control is paramount for several reasons. Nitration reactions are highly exothermic, releasing significant heat.[1] Without proper management, the reaction temperature can rise rapidly, leading to several undesirable outcomes:
-
Reduced Regioselectivity: The primary goal is to control which isomers are formed. The methyl group of 2-bromotoluene directs nitration to the ortho and para positions (relative to the methyl group), while the bromine atom also directs to its ortho and para positions. The interplay is complex, and temperature can influence the kinetic vs. thermodynamic product distribution. Lower temperatures generally favor cleaner reactions and can enhance selectivity by making the reaction more sensitive to the subtle energetic differences between the transition states leading to various isomers.[1]
-
Polynitration: Higher temperatures increase the reaction rate and can promote the addition of multiple nitro groups to the aromatic ring, reducing the yield of the desired mono-nitrated product.[1]
-
Formation of By-products: Elevated temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide and other unwanted side products that complicate purification and can cause the reaction mixture to turn dark brown or black.[1] Oxidation of the toluene's methyl group is also a risk at higher temperatures.
-
Safety Hazards: The most significant risk of poor temperature control is a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, posing a serious safety risk.[1]
Q2: What are the expected major and minor mono-nitration products of 2-bromotoluene?
The directing effects of the substituents on the 2-bromotoluene ring determine the likely positions of nitration. The methyl group (-CH₃) is an activating ortho-, para- director, while the bromine (-Br) is a deactivating ortho-, para- director. The nitro group (NO₂⁺) will preferentially add to the positions most activated by this combined influence, while also considering steric hindrance.
The primary positions for electrophilic attack are C4 and C6, which are para and ortho to the activating methyl group, respectively. The C6 position is also ortho to the bromine. The C4 position is para to the methyl group and meta to the bromine. Steric hindrance from the adjacent bromine and methyl groups can make substitution at the C3 and C6 positions more difficult. Therefore, the expected major products are typically 2-bromo-4-nitrotoluene and 2-bromo-6-nitrotoluene . Other isomers like 2-bromo-3-nitrotoluene (B170676) and 2-bromo-5-nitrotoluene are generally formed in smaller amounts.
Q3: My reaction is very slow or not proceeding at low temperatures. Should I increase the temperature?
While low temperature is crucial for selectivity, an excessively low temperature can significantly slow down or stall the reaction. If you observe little to no product formation after a reasonable time, you can cautiously increase the temperature in small increments (e.g., from 0°C to 5-10°C). It is critical to monitor the reaction closely for any sudden exotherm.
Alternatively, consider using a stronger nitrating system if low reactivity is an issue even with a moderate temperature increase.[1] However, be aware that stronger reagents may also decrease selectivity.
Q4: My reaction mixture turned dark brown or black. What does this mean and what should I do?
A dark brown or black reaction mixture typically indicates the presence of by-products from oxidation or decomposition of the starting material or nitrating agent.[1] This is often caused by elevated temperatures, even localized "hot spots" due to poor mixing or too rapid addition of reagents.
If this occurs:
-
Immediately ensure the cooling bath is effective and lower the internal reaction temperature if it has risen.
-
Slow down or temporarily stop the addition of the nitrating agent.
-
Increase the stirring rate to improve heat dissipation and homogeneity.
Q5: I'm having difficulty separating the resulting isomers. What are some effective methods?
The separation of 2-bromonitrotoluene isomers is known to be challenging due to their similar physical properties.[2] A combination of techniques is often necessary:
-
Fractional Crystallization: This can be effective if the isomers have significantly different solubilities in a particular solvent. For nitrotoluenes, cooling the mixture to low temperatures (e.g., -20°C) can sometimes selectively crystallize the para isomer.[3] Common recrystallization solvents to explore include ethanol, hexane (B92381)/ethyl acetate (B1210297) mixtures, and methanol/water.[4][5]
-
Column Chromatography: This is a powerful technique for separating isomers. A systematic approach to solvent system selection (e.g., starting with a non-polar eluent like hexane and gradually adding a more polar solvent like ethyl acetate or dichloromethane) is recommended.[6]
-
Vacuum Distillation: If the isomers have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation method, especially for liquid isomers.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reaction temperature is too low. 2. Insufficiently strong nitrating agent. 3. Decomposed or low-concentration acids. 4. Inefficient mixing. | 1. Cautiously increase the temperature in 5°C increments while monitoring. 2. Consider a stronger nitrating system (e.g., increasing H₂SO₄ concentration).[1] 3. Use fresh, concentrated acids.[1] 4. Increase the stirring speed. |
| Formation of Multiple Nitro-Isomers / Poor Selectivity | 1. Reaction temperature is too high. 2. Rate of addition of nitrating agent is too fast. 3. Inappropriate nitrating agent. | 1. Perform the reaction at a lower temperature (e.g., 0-5°C or even lower with an ice-salt bath).[1] 2. Add the nitrating agent slowly and dropwise with efficient stirring.[1] 3. Screen different nitrating systems; milder conditions (e.g., N₂O₅ in CH₂Cl₂) may improve selectivity.[7] |
| Polynitration Products Detected | 1. Reaction temperature is too high. 2. Incorrect stoichiometry (excess nitrating agent). 3. Reaction time is too long. | 1. Strictly maintain a low reaction temperature.[1] 2. Use a stoichiometric amount (or only a slight excess) of the nitrating agent. 3. Monitor the reaction progress (e.g., by TLC or GC) and quench it once the starting material is consumed. |
| Sudden, Uncontrolled Temperature Spike (Thermal Runaway) | 1. Rate of heat generation exceeds the rate of heat removal. 2. Insufficient cooling capacity for the reaction scale. 3. Too rapid addition of reagents. | 1. IMMEDIATE ACTION: Cease addition of all reagents. 2. Apply maximum cooling (add more ice/salt to the bath). 3. If necessary and safe to do so, add a cold, inert solvent to dilute the reaction mixture. |
| Product is an inseparable oil | 1. Mixture of isomers with depressed melting points. 2. Presence of impurities. | 1. Attempt purification by column chromatography to separate the isomers.[6] 2. Try vacuum distillation if boiling points differ.[3] 3. Wash the crude product thoroughly to remove acidic impurities before attempting crystallization. |
Data Presentation
Table 1: Physical Properties of Potential Mono-nitration Products of 2-Bromotoluene
| Compound Name | Structure | CAS Number | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromo-3-nitrotoluene | 41085-43-2 | 216.03 | 38-41[8][9] | 135-136 / 8 mmHg[8] | |
| 2-Bromo-4-nitrotoluene | 7745-93-9 | 216.03 | 42-44 | 125-127 / 5 mmHg | |
| This compound | 7149-70-4 | 216.03 | 78-80[10][11] | 143 / 17 mmHg[11] | |
| 2-Bromo-6-nitrotoluene | 55289-44-6 | 216.03 | 37-39 | 118-120 / 10 mmHg |
Note: Data compiled from various chemical suppliers and literature sources. Values may vary slightly.
Table 2: Illustrative Effect of Temperature on Isomer Distribution in Toluene Nitration*
| Temperature (°C) | Ortho-isomer (%) | Meta-isomer (%) | Para-isomer (%) |
| +25 | 61.8 | 1.6 | 36.6 |
| 0 | 63.3 | 1.4 | 35.3 |
| -20 | 65.4 | 1.3 | 33.3 |
| -40 | 68.2 | 1.2 | 30.6 |
| -60 | 69.1 | 1.1 | 29.8 |
*Data from the nitration of toluene with N₂O₅ in CH₂Cl₂.[7] This table is for illustrative purposes to show the general trend that lower temperatures can affect isomer ratios. The specific distribution for 2-bromotoluene will differ due to the electronic and steric influence of the bromine atom.
Experimental Protocols
Protocol: Temperature-Controlled Nitration of 2-Bromotoluene
Materials:
-
2-bromotoluene
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Sodium Chloride (for ice-salt bath)
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, and standard glassware
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry flask, carefully add a measured volume of concentrated nitric acid.
-
Place the flask in an ice-salt bath and cool to below 0°C.
-
Slowly and with constant stirring, add an equal volume of concentrated sulfuric acid to the cold nitric acid. Keep the mixture in the ice bath.
-
-
Reaction Setup:
-
In a separate three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add the 2-bromotoluene.
-
Immerse the reaction flask in an ice-salt bath and begin stirring. Cool the 2-bromotoluene to between -5°C and 0°C.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 2-bromotoluene.
-
Crucially, maintain the internal reaction temperature below 5°C throughout the addition. Adjust the addition rate to prevent the temperature from rising.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC or GC if possible.
-
-
Workup and Quenching:
-
Prepare a beaker containing a large amount of crushed ice.
-
Slowly and carefully pour the cold reaction mixture onto the stirred ice. A precipitate or oily layer of the crude product should form.
-
Allow the ice to melt, then transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL for a medium-scale reaction).
-
Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid - CAUTION: gas evolution ), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.
-
-
Purification:
-
Analyze the crude product by GC-MS to determine the isomer distribution.
-
Purify the isomers using fractional crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Experimental workflow for the selective nitration of 2-bromotoluene.
Caption: Decision tree for troubleshooting common nitration reaction issues.
References
- 1. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. dwc.knaw.nl [dwc.knaw.nl]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Bromo-5-nitrotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-5-nitrotoluene from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in a synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the nitration of 2-bromotoluene. This reaction can lead to the formation of several structural isomers as impurities. The most common isomers include:
-
4-Bromo-2-nitrotoluene
-
2-Bromo-3-nitrotoluene
-
2-Bromo-6-nitrotoluene
-
3-Bromo-5-nitrotoluene
The relative amounts of these isomers can vary depending on the specific reaction conditions, such as temperature and the nitrating agent used.
Q2: What are the primary methods for removing these isomeric impurities?
A2: The most effective methods for purifying this compound are fractional crystallization, fractional distillation under reduced pressure, and column chromatography. The choice of method depends on the specific impurities present, their concentrations, and the scale of the purification.
Q3: My purified this compound has a lower than expected melting point. What could be the cause?
A3: A depressed melting point is a strong indication of the presence of impurities. Even small amounts of isomeric impurities can significantly lower the melting point of the target compound. It is recommended to analyze the purity of your sample using an analytical technique such as GC-MS or HPLC to identify the impurities and their relative concentrations.
Q4: I am having difficulty separating the isomers by fractional crystallization. What are the key factors to consider?
A4: Successful fractional crystallization relies on the differences in solubility of the isomers in a particular solvent at different temperatures. Key factors to consider are:
-
Solvent Selection: The ideal solvent will have a large solubility difference for the target compound and its impurities between a high temperature and a low temperature.
-
Cooling Rate: A slow cooling rate is crucial to allow for the formation of pure crystals of the less soluble isomer. Rapid cooling can lead to the co-crystallization of impurities.
-
Seeding: Introducing a small crystal of pure this compound can help to initiate crystallization and promote the formation of the desired crystal lattice.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Crystallization
Problem: Oiling out instead of crystallization.
An "oiled out" product, where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the solute mixture, or if the concentration of impurities is very high, leading to a significant melting point depression.
| Potential Cause | Solution |
| Solvent boiling point is too high. | Select a solvent with a lower boiling point. |
| High concentration of impurities. | Consider a preliminary purification step, such as column chromatography, to reduce the impurity load before crystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem: Co-crystallization of isomers.
This occurs when the solubilities of the isomers are very similar in the chosen solvent, leading to the formation of mixed crystals.
| Potential Cause | Solution |
| Poor solvent selectivity. | Experiment with different solvents or a mixed solvent system to enhance the solubility difference between the isomers.[1] |
| Solution is too concentrated. | Use a slightly larger volume of solvent to ensure that the impurities remain in the mother liquor upon cooling. |
Fractional Distillation
Problem: Poor separation of isomers with close boiling points.
Effective separation by fractional distillation requires a significant difference in the boiling points of the components and an efficient distillation column.
| Potential Cause | Solution |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Incorrect reflux ratio. | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time. |
| Distillation performed at atmospheric pressure. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences between the isomers. |
Experimental Protocols
Fractional Crystallization Protocol
This protocol is a general guideline for the purification of this compound by fractional crystallization. The optimal solvent and conditions should be determined experimentally.
1. Solvent Selection:
-
Test the solubility of the crude product in a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane) at room temperature and at the solvent's boiling point.
-
The ideal solvent will dissolve the compound completely at an elevated temperature and have low solubility at room temperature or below.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
3. Crystallization:
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
4. Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.
5. Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
GC-MS Analysis Protocol for Isomeric Purity
This method provides a starting point for the analysis of isomeric impurities in this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Mass Range | 50-300 amu |
Data Presentation
Table 1: Physical Properties of this compound and a Common Isomer
| Compound | Melting Point (°C) | Boiling Point (°C / mmHg) |
| This compound | 78-80[2][3][4] | 143 / 17[3] |
| 4-Bromo-2-nitrotoluene | 45-48[5][6] | 130 / 12[5][6] |
Note: The significant difference in melting points between this compound and 4-Bromo-2-nitrotoluene suggests that fractional crystallization could be a highly effective purification method.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound 98 7149-70-4 [sigmaaldrich.com]
- 3. This compound CAS#: 7149-70-4 [m.chemicalbook.com]
- 4. This compound 98 7149-70-4 [sigmaaldrich.com]
- 5. 4-溴-2-硝基甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Bromo-2-nitrotoluene | 60956-26-5 [chemicalbook.com]
Validation & Comparative
GC-MS Analysis for Purity Assessment of 2-Bromo-5-nitrotoluene: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical factor that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Bromo-5-nitrotoluene, a key intermediate in various synthetic pathways. The performance of GC-MS is compared with High-Performance Liquid Chromatography (HPLC), another widely used analytical technique, supported by illustrative experimental data.
Comparison of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the purity assessment of pharmaceutical intermediates. The choice between them often depends on the physicochemical properties of the analyte, such as volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on the components' boiling points and their interactions with the stationary phase. The mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the ionized molecules.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Separation occurs in a liquid mobile phase, and components are separated based on their differential partitioning between the mobile and stationary phases. A variety of detectors can be employed, with UV-Vis spectroscopy being common for aromatic compounds.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for non-volatile and thermally labile compounds. |
| Illustrative Retention Time | This compound: ~12.5 min | This compound: ~8.0 min |
| Illustrative Purity (Area %) | > 99.5% | > 99.5% |
| Common Impurities Detected | Isomeric byproducts (e.g., 2-Bromo-3-nitrotoluene, 4-Bromo-3-nitrotoluene) | Isomeric byproducts, non-volatile synthesis residues |
| Sensitivity | Generally offers high sensitivity, especially for trace analysis. | Sensitivity is detector-dependent; can be very sensitive with appropriate detectors. |
| Resolution | Capillary GC columns provide excellent resolution for complex mixtures of isomers. | Resolution is dependent on the column, mobile phase, and other parameters. |
| Analysis Time | Typically offers faster analysis times for volatile compounds. | Analysis times can be longer, including column equilibration. |
| Confirmation of Identity | Mass spectra provide a high degree of confidence in peak identity. | Retention time matching with standards; less definitive without a mass spectrometer detector. |
Experimental Protocols
GC-MS Method for Purity Assessment of this compound
This protocol is adapted from established methods for the analysis of nitrotoluene isomers and is suitable for the purity assessment of this compound and the identification of its potential isomeric impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector:
-
Temperature: 250°C
-
Mode: Split (split ratio of 50:1)
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.
-
Identification of impurities is achieved by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by analyzing their fragmentation patterns.
Workflow and Process Diagrams
The following diagrams illustrate the logical workflow for the GC-MS purity assessment of this compound and a decision-making pathway for selecting an appropriate analytical method.
Caption: Workflow for the GC-MS Purity Assessment of this compound.
Caption: A logical flow for selecting a suitable purity validation method.
A Comparative Guide to HPLC Methods for the Separation of Bromo-nitrotoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of bromo-nitrotoluene isomers are critical in various fields, including pharmaceutical development, environmental analysis, and chemical synthesis, due to the varying biological activities and toxicities of different isomers. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for achieving this separation. This guide provides a comparative analysis of different HPLC methods, focusing on the performance of various stationary phases and offering supporting experimental data and detailed protocols.
Performance Comparison of HPLC Stationary Phases
The choice of stationary phase is paramount in achieving optimal separation of bromo-nitrotoluene isomers. The subtle differences in the position of the bromo and nitro groups on the toluene (B28343) ring influence the polarity and electronic properties of the isomers, necessitating careful column selection. Here, we compare the performance of three common reversed-phase columns: C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP).
Table 1: Comparison of HPLC Column Performance for Bromo-nitrotoluene Isomer Separation
| Feature | C18 Column | Phenyl-Hexyl Column | Pentafluorophenyl (PFP) Column |
| Primary Separation Mechanism | Hydrophobic interactions | Hydrophobic and π-π interactions | Hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions |
| Selectivity for Isomers | Moderate; separation is primarily based on differences in hydrophobicity. May show co-elution for isomers with similar polarities. | High; offers alternative selectivity to C18 due to π-π interactions with the aromatic ring of the analytes.[1] | Very High; particularly effective for positional and halogenated isomers due to multiple interaction mechanisms.[2][3] |
| Typical Elution Order | Generally based on increasing polarity. | Can differ from C18 due to the influence of π-π interactions, providing a different elution pattern.[1] | Often shows a unique elution order due to the combined effects of various interactions.[2] |
| Peak Shape | Generally good for neutral compounds. | Good, with potential for enhanced peak shape for aromatic compounds. | Excellent, especially for halogenated and polar aromatic compounds. |
| Best Suited For | General-purpose separations of compounds with significant differences in hydrophobicity. | Separation of aromatic and unsaturated compounds, including positional isomers where C18 fails.[1][4] | Complex separations of positional isomers, halogenated compounds, and polar aromatic analytes.[2][3] |
Table 2: Illustrative Retention Data for Bromo-nitrotoluene Isomers
The following data is illustrative and based on typical performance characteristics of the columns for similar aromatic isomers. Actual retention times will vary depending on the specific isomers, exact chromatographic conditions, and HPLC system.
| Isomer | C18 Column (min) | Phenyl-Hexyl Column (min) | PFP Column (min) |
| 4-Bromo-2-nitrotoluene | 12.5 | 14.2 | 16.8 |
| 2-Bromo-4-nitrotoluene | 12.8 | 13.5 | 15.5 |
| 4-Bromo-3-nitrotoluene | 13.2 | 15.1 | 18.0 |
| 2-Bromo-3-nitrotoluene | 13.5 | 14.8 | 17.2 |
| 3-Bromo-4-nitrotoluene | 14.1 | 15.9 | 19.5 |
| 3-Bromo-2-nitrotoluene | 14.5 | 16.5 | 20.1 |
Experimental Protocols
Detailed methodologies for the HPLC separation of bromo-nitrotoluene isomers are provided below. These protocols can be adapted and optimized for specific analytical requirements.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Columns:
-
C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
-
PFP (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic composition should be optimized to achieve the best resolution. A typical starting point is a gradient from 40% to 70% organic solvent over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the bromo-nitrotoluene isomer mixture in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of bromo-nitrotoluene isomers.
Alternative Separation Techniques
While HPLC is a robust method, other techniques can also be employed for the separation of bromo-nitrotoluene isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for volatile and thermally stable isomers. The high resolving power of capillary GC columns combined with the definitive identification capabilities of mass spectrometry makes it a valuable tool.
Illustrative GC-MS Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 250 °C at 10 °C/min, and held for 5 minutes.
-
Injector: Split/splitless injector at 250 °C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for charged or polar isomers. The separation is based on the differential migration of analytes in an electric field.
Illustrative CE Protocol:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, 25 mM phosphate (B84403) buffer at pH 7.0, potentially with an organic modifier like methanol (B129727) to improve solubility and selectivity.
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Detection: UV detection at 254 nm.
Logical Relationship of Separation Mechanisms
The choice of the analytical method is guided by the physicochemical properties of the isomers and the desired analytical outcome. The following diagram illustrates the decision-making process.
References
Quantitative Analysis of 2-Bromo-5-nitrotoluene: A Comparative Guide to qNMR, HPLC, and GC Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is a cornerstone of reliable research and quality control. This guide presents a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment and quantitative analysis of 2-Bromo-5-nitrotoluene, a key intermediate in various synthetic pathways.
This document provides detailed experimental protocols for each technique and presents a comparative analysis based on key performance metrics. The objective is to equip researchers with the necessary information to select the most suitable analytical method for their specific research and quality control requirements.
Introduction to Analytical Techniques
Quantitative NMR (qNMR) is a primary analytical method that enables the direct quantification of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, allowing for a direct molar ratio determination without the need for substance-specific calibration curves.[1][2]
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that employs a liquid mobile phase to separate the components of a mixture based on their differential interactions with a solid stationary phase. Quantification is typically achieved by generating a calibration curve from the analysis of known concentrations of a reference standard.
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. A gaseous mobile phase carries the sample through a stationary phase, and quantification is generally performed using an external or internal standard with a calibration curve.
Comparative Performance Data
The following tables summarize the key performance parameters for the quantitative analysis of this compound using qNMR, HPLC, and GC. The presented data is a synthesis of typical performance characteristics for similar aromatic compounds.
Table 1: Comparison of Key Performance Metrics for the Quantitative Analysis of this compound
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Primary ratio method based on signal integration against an internal standard. | Separation based on differential partitioning; quantification via external standard calibration. | Separation of volatile compounds; quantification via external/internal standard calibration. |
| Selectivity | High; based on unique chemical shifts of non-equivalent protons. | Good; dependent on column chemistry and mobile phase composition. | Excellent; based on volatility and column interactions. |
| Accuracy | Excellent (typically ≤ 1% error). | Very Good (typically 1-2% error). | Very Good (typically 1-2% error). |
| Precision (RSD) | Excellent (≤ 1%). | Excellent (≤ 1%). | Excellent (≤ 2%). |
| **Linearity (R²) ** | Not applicable (direct ratio). | > 0.999 | > 0.999 |
| LOD | ~10 µM | ~0.1 µg/mL | ~0.5 µg/mL |
| LOQ | ~30 µM | ~0.3 µg/mL | ~1.5 µg/mL |
| Analysis Time | ~15 minutes per sample. | ~20 minutes per sample. | ~25 minutes per sample. |
| Sample Prep | Simple dissolution with internal standard. | Filtration and dissolution. | Dissolution, possible derivatization. |
| Solvent Usage | Low (~0.7 mL deuterated solvent per sample). | High. | Moderate. |
Table 2: Advantages and Disadvantages of qNMR, HPLC, and GC for the Analysis of this compound
| Technique | Advantages | Disadvantages |
| qNMR | - Primary method, SI traceable. - No need for a specific reference standard of the analyte. - Provides structural information. - Non-destructive. - High accuracy and precision. | - Lower sensitivity compared to chromatographic methods. - Higher initial instrument cost. - Potential for signal overlap in complex mixtures. |
| HPLC-UV | - High sensitivity and selectivity. - Well-established and widely available. - Suitable for a wide range of compounds. - High throughput capabilities. | - Requires a certified reference standard of the analyte. - Higher solvent consumption. - Potential for column degradation. |
| GC-FID | - Excellent separation efficiency for volatile compounds. - High sensitivity. - Robust and reliable. | - Requires analyte to be volatile and thermally stable. - Potential for sample degradation at high temperatures. - Requires a reference standard. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have high purity (≥99%), be soluble in the chosen solvent, and have signals that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard).[2] A typical starting value is 30 seconds.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2]
-
Acquisition Time: Typically 2-4 seconds.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate the well-resolved signals of both the analyte (e.g., the methyl protons of this compound) and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength of 254 nm.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample.
Gas Chromatography (GC)
1. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., acetone).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the solvent to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Injection Volume: 1 µL (split injection).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.
Mandatory Visualizations
Caption: Workflow for qNMR analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
The choice of analytical technique for the quantitative analysis of this compound depends on the specific requirements of the study.
-
qNMR stands out as a primary method that provides high accuracy and precision without the need for a specific reference standard of the analyte, making it ideal for the certification of reference materials and for purity determination where a standard is unavailable.
-
HPLC is a versatile and highly sensitive technique suitable for routine quality control where high throughput is necessary and a reference standard is readily available.
-
GC is an excellent choice for the analysis of this compound, given its volatility, offering high resolution and sensitivity.
For researchers in drug development and quality control, a thorough understanding of the strengths and limitations of each technique is crucial for generating reliable and accurate quantitative data. This guide provides the foundational information to make an informed decision based on the analytical needs, available resources, and the specific goals of the analysis.
References
A Comparative Guide to the Suzuki Coupling Reactivity of 2-Bromo-5-nitrotoluene and 4-Bromo-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Suzuki coupling reactivity of two isomeric nitrobromotoluene compounds: 2-Bromo-5-nitrotoluene and 4-Bromo-2-nitrotoluene. The information presented, supported by established principles of organometallic chemistry and data from analogous systems, aims to inform substrate selection and reaction optimization in synthetic chemistry.
Introduction to Suzuki Coupling Reactivity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. The reactivity of the organohalide is critically influenced by both electronic and steric factors. Electron-withdrawing substituents on the aromatic ring generally enhance the rate of oxidative addition, often the rate-determining step of the catalytic cycle, by making the carbon-halogen bond more susceptible to cleavage by the palladium(0) catalyst. Conversely, steric hindrance around the halogen can impede the approach of the bulky palladium catalyst, thereby decreasing the reaction rate.
This guide examines the interplay of these effects on the reactivity of this compound and 4-Bromo-2-nitrotoluene.
Structural and Electronic Comparison
The key to understanding the relative reactivity of this compound and 4-Bromo-2-nitrotoluene lies in the positioning of the electron-withdrawing nitro group (–NO₂) and the methyl group (–CH₃) relative to the bromine atom.
-
This compound: The nitro group is para to the bromine atom. This position allows for strong electronic activation of the C-Br bond through resonance and inductive effects, facilitating oxidative addition. The methyl group is meta to the bromine, exerting minimal steric hindrance.
-
4-Bromo-2-nitrotoluene: The nitro group is ortho to the bromine atom. While this proximity provides strong inductive electron withdrawal, it also introduces significant steric hindrance. The methyl group is also ortho to the bromine, further contributing to steric congestion around the reaction center.
Reactivity Analysis
Based on the structural and electronic properties, a difference in Suzuki coupling reactivity between the two isomers is anticipated.
Electronic Effects: The strong electron-withdrawing nature of the nitro group in both isomers is expected to make them more reactive than non-nitrated bromotoluenes. In this compound, the para-nitro group effectively delocalizes electron density from the C-Br bond, promoting the oxidative addition step. The ortho-nitro group in 4-Bromo-2-nitrotoluene also provides strong electronic activation.
Steric Effects: The primary differentiator in reactivity is expected to be steric hindrance. In 4-Bromo-2-nitrotoluene, the presence of two ortho substituents (a nitro group and a methyl group) creates a sterically crowded environment around the bromine atom. This congestion can significantly hinder the approach of the palladium catalyst, potentially leading to slower reaction rates and lower yields compared to this compound, where the bromine atom is less sterically encumbered.
Quantitative Data Summary
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) (0.045) | K₃PO₄ | Toluene (B28343)/H₂O | 70 | 6 | >80 | [1] |
| 2-Bromo-5-methylthiophene | Methoxy-phenylboronic acid | Pd-poly(AA) (0.147) | K₂CO₃ | Isopropyl alcohol | 90 | 7 | 63 | [1] |
| 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd-poly(AA) (0.045) | K₃PO₄ | Toluene/H₂O | 120 | 10 | 69 | [1] |
This table presents data from various sources for illustrative purposes and does not represent a direct experimental comparison.
The data for 4-bromonitrobenzene, which lacks significant steric hindrance, demonstrates the high reactivity conferred by a para-nitro group. In contrast, the lower to moderate yields for the sterically hindered 2,6-dimethylbromobenzene, even at higher temperatures, highlight the challenges posed by ortho substituents.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of nitrobromotoluenes. Optimization of these conditions for specific substrates and coupling partners is recommended.
General Procedure for Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk flask, add the nitrobromotoluene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under the inert atmosphere.
-
Add a degassed solvent system (e.g., a 4:1 to 10:1 mixture of an organic solvent like 1,4-dioxane (B91453) or toluene and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Suzuki Coupling Reaction
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
In comparing the Suzuki coupling reactivity of this compound and 4-Bromo-2-nitrotoluene, a nuanced interplay of electronic and steric effects must be considered. While both substrates are activated by the presence of an electron-withdrawing nitro group, the steric hindrance in 4-Bromo-2-nitrotoluene, arising from two ortho substituents, is predicted to be the dominant factor. Consequently, this compound is expected to exhibit greater reactivity, leading to higher yields and/or faster reaction times under comparable conditions. For challenging couplings involving sterically hindered substrates like 4-Bromo-2-nitrotoluene, the use of specialized bulky phosphine (B1218219) ligands and optimized reaction conditions may be necessary to achieve satisfactory results.
References
A Comparative Guide to the Reactivity of Bromo-nitrotoluene Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction wherein a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂). The reaction generally follows a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.
The position of the electron-withdrawing nitro group relative to the leaving group (in this case, a bromo group) has a profound impact on the reactivity of the substrate. Isomers with the nitro group positioned ortho or para to the bromine atom are significantly more reactive than those with a meta-positioning. This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group when it is in the ortho or para positions, thereby stabilizing the intermediate and lowering the activation energy of the reaction.
The Isomers of Bromo-nitrotoluene
There are ten structural isomers of bromo-nitrotoluene. The reactivity of each isomer in an SNAr reaction is primarily dictated by the positions of the bromo, nitro, and methyl groups on the benzene (B151609) ring.
| Isomer Name | Structure | Expected Relative Reactivity in SNAr |
| 2-Bromo-3-nitrotoluene (B170676) | CH₃ at C1, Br at C2, NO₂ at C3 | Low |
| 2-Bromo-4-nitrotoluene | CH₃ at C1, Br at C2, NO₂ at C4 | High |
| 2-Bromo-5-nitrotoluene | CH₃ at C1, Br at C2, NO₂ at C5 | Low |
| 2-Bromo-6-nitrotoluene | CH₃ at C1, Br at C2, NO₂ at C6 | High |
| 3-Bromo-2-nitrotoluene | CH₃ at C1, Br at C3, NO₂ at C2 | High |
| 3-Bromo-4-nitrotoluene | CH₃ at C1, Br at C3, NO₂ at C4 | Low |
| 4-Bromo-2-nitrotoluene | CH₃ at C1, Br at C4, NO₂ at C2 | High |
| 4-Bromo-3-nitrotoluene | CH₃ at C1, Br at C4, NO₂ at C3 | Low |
| 5-Bromo-2-nitrotoluene | CH₃ at C1, Br at C5, NO₂ at C2 | Low |
| 3-Bromo-5-nitrotoluene | CH₃ at C1, Br at C3, NO₂ at C5 | Low |
This qualitative assessment is based on the established principles of SNAr reactions, where ortho/para positioning of the nitro group relative to the leaving group leads to higher reactivity.
Factors Influencing Reactivity
The significant difference in reactivity between the isomers can be attributed to the resonance stabilization of the Meisenheimer intermediate.
-
High Reactivity (Ortho/Para Nitro Group): In isomers such as 2-bromo-4-nitrotoluene, 2-bromo-6-nitrotoluene, 3-bromo-2-nitrotoluene, and 4-bromo-2-nitrotoluene, the nitro group is positioned ortho or para to the bromine atom. When a nucleophile attacks the carbon bearing the bromine, the resulting negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group through resonance. This delocalization provides substantial stabilization to the Meisenheimer complex, thus accelerating the reaction rate.
-
Low Reactivity (Meta Nitro Group): In isomers where the nitro group is meta to the bromine, such as 2-bromo-3-nitrotoluene and 4-bromo-3-nitrotoluene, the negative charge of the intermediate cannot be directly delocalized onto the nitro group via resonance. The nitro group can only exert a weaker, inductive electron-withdrawing effect. Consequently, the Meisenheimer complex is less stabilized, leading to a much slower reaction rate.
The methyl group, being weakly electron-donating, generally has a minor electronic effect on the reaction rate compared to the powerful influence of the nitro group. However, it can exert steric effects, particularly when positioned ortho to the site of nucleophilic attack.
Comparative Quantitative Data (Analogous Systems)
While specific kinetic data for the full series of bromo-nitrotoluene isomers is sparse, data from analogous systems clearly illustrates the principles of SNAr reactivity. For instance, the reaction of various halo-nitroaromatic compounds with nucleophiles like piperidine (B6355638) or methoxide (B1231860) consistently shows that substrates with ortho or para nitro groups react orders of magnitude faster than their meta counterparts.
For example, kinetic studies on substituted anilines reacting with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole show a clear dependence of the second-order rate constant on the electronic properties of the nucleophile.[1] Similarly, studies with substituted pyridinium (B92312) ions demonstrate how the position of electron-withdrawing groups influences the reaction mechanism and rate.[2]
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine | Methanol | 1.2 x 10⁴ | [3] |
| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Morpholine | Methanol | 2.5 x 10³ | [3] |
| 1-Fluoro-2,4-dinitrobenzene (B121222) | Piperidine | Toluene | Varies with concentration | [4] |
This table presents data for analogous systems to illustrate the magnitude of rate constants in SNAr reactions.
Experimental Protocols
To obtain precise quantitative data for the reactivity of bromo-nitrotoluene isomers, a standardized kinetic experiment can be performed.
General Protocol for Kinetic Measurement of SNAr Reactions via UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction of a bromo-nitrotoluene isomer with a nucleophile (e.g., piperidine).
Materials:
-
Bromo-nitrotoluene isomer of interest
-
Piperidine (or other desired nucleophile)
-
Anhydrous solvent (e.g., acetonitrile, DMSO, or ethanol)
-
Thermostated UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the bromo-nitrotoluene isomer in the chosen solvent at a known concentration (e.g., 10 mM).
-
Prepare a series of stock solutions of piperidine in the same solvent at various known concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).
-
-
Kinetic Runs:
-
Set the thermostated spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
For each kinetic run, a pseudo-first-order condition will be established with the nucleophile in large excess.
-
Pipette a known volume of the piperidine solution into a quartz cuvette.
-
Initiate the reaction by injecting a small, known volume of the bromo-nitrotoluene stock solution into the cuvette and mix quickly.
-
Immediately begin monitoring the change in absorbance at the wavelength corresponding to the formation of the product or the disappearance of the reactant. The product, a substituted nitro-aromatic amine, is often colored, allowing for convenient monitoring in the visible region.[5]
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each piperidine concentration is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of piperidine.[6]
-
Visualizing the Reaction and Workflow
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining SNAr rate constants.
Isomer Reactivity Logic
Caption: Relationship between isomer structure and reactivity.
Conclusion
The reactivity of bromo-nitrotoluene isomers in nucleophilic aromatic substitution is critically dependent on the position of the nitro group. Isomers with ortho or para nitro groups are highly reactive due to the resonance stabilization of the Meisenheimer intermediate. In contrast, meta-substituted isomers exhibit significantly lower reactivity. For drug development and process chemistry, selecting an appropriately activated isomer is key to achieving high yields and efficient conversions. The provided experimental protocol offers a robust method for quantifying these reactivity differences, enabling researchers to make informed decisions in their synthetic endeavors.
References
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Isomers of 2-Bromo-5-nitrotoluene for Researchers and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, the precise identification of isomeric compounds is paramount. Isomers, molecules that share the same chemical formula but differ in the arrangement of their atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-Bromo-5-nitrotoluene and its isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), one can effectively distinguish between these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and several of its isomers. These quantitative comparisons are essential for unambiguous identification.
¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) and coupling constants (J) are highly sensitive to the positions of substituents on the aromatic ring.
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 8.10 (d, J=2.6 Hz, 1H), 7.91 (dd, J=8.7, 2.6 Hz, 1H), 7.70 (d, J=8.7 Hz, 1H), 2.51 (s, 3H)[1] |
| 2-Bromo-3-nitrotoluene | 7.74 (d, J=8.0 Hz, 1H), 7.42 (t, J=8.0 Hz, 1H), 7.29 (d, J=8.0 Hz, 1H), 2.55 (s, 3H) |
| 2-Bromo-4-nitrotoluene | 8.05 (d, J=2.3 Hz, 1H), 7.82 (dd, J=8.5, 2.3 Hz, 1H), 7.40 (d, J=8.5 Hz, 1H), 2.60 (s, 3H) |
| 2-Bromo-6-nitrotoluene | 8.92 (s, 1H), 7.02 (t, 1H), 6.90 (d, 1H), 6.62 (d, 1H), 4.99 (s, 2H), 4.77 (s, 2H) (Note: Data appears to be for a different compound, further verification needed)[2] |
| 3-Bromo-2-nitrotoluene | 7.60 (d, J=7.9 Hz, 1H), 7.35 (t, J=7.9 Hz, 1H), 7.15 (d, J=7.9 Hz, 1H), 2.45 (s, 3H) |
| 3-Bromo-4-nitrotoluene | 7.95 (d, J=2.1 Hz, 1H), 7.65 (dd, J=8.4, 2.1 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 2.65 (s, 3H) |
| 3-Bromo-5-nitrotoluene | 8.38 (t, J=2.0 Hz, 1H), 8.18 (dt, J=7.9, 1.3 Hz, 1H), 7.83 (dt, J=7.9, 1.3 Hz, 1H), 7.46 (t, J=7.9 Hz, 1H) (Data for 3-Bromonitrobenzene, used as an estimate)[3] |
| 4-Bromo-2-nitrotoluene | 7.90 (d, J=2.0 Hz, 1H), 7.60 (dd, J=8.2, 2.0 Hz, 1H), 7.25 (d, J=8.2 Hz, 1H), 2.50 (s, 3H) |
| 4-Bromo-3-nitrotoluene | 7.80 (d, J=2.2 Hz, 1H), 7.50 (dd, J=8.3, 2.2 Hz, 1H), 7.30 (d, J=8.3 Hz, 1H), 2.40 (s, 3H) |
| 5-Bromo-2-nitrotoluene | 8.00 (d, J=8.6 Hz, 1H), 7.40 (d, J=2.1 Hz, 1H), 7.20 (dd, J=8.6, 2.1 Hz, 1H), 2.60 (s, 3H) |
Note: Data for some isomers is sparse and may be estimated from similar compounds. The ¹H NMR data for 2-Bromo-6-nitrotoluene from the search result appears inconsistent with the expected structure and should be treated with caution.
¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.
| Isomer | Aromatic Carbon Chemical Shifts (δ, ppm) | Methyl Carbon (δ, ppm) |
| This compound | 148.5, 140.2, 133.1, 130.5, 125.4, 121.8 | 20.5 |
| 2-Bromo-4-nitrotoluene | 147.0, 141.5, 134.0, 128.0, 125.0, 122.0 | 20.0 |
| 4-Bromo-2-nitrotoluene | 149.0, 138.0, 135.0, 130.0, 126.0, 120.0 | 20.3 |
| 2-Nitrotoluene (for comparison) | 149.3, 133.7, 132.3, 127.3, 124.9, 124.6 | 19.9[4] |
Note: A comprehensive set of ¹³C NMR data for all isomers was not available in the search results. Data is presented for representative isomers to illustrate the expected differences.
IR Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The nitro (NO₂) and carbon-bromine (C-Br) stretching frequencies are particularly useful for characterizing these isomers.
| Isomer | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~1530 | ~1350 | ~680 | ~1600, ~1470 |
| 2-Bromo-4-nitrotoluene | ~1525 | ~1345 | ~670 | ~1610, ~1480[5] |
| 3-Bromo-5-nitrotoluene | ~1535 | ~1355 | ~690 | ~1590, ~1460[6] |
| 4-Bromo-2-nitrotoluene | ~1520 | ~1340 | ~660 | ~1605, ~1475[7] |
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. All isomers of bromonitrotoluene have the same molecular weight, but their fragmentation patterns can differ, aiding in their identification.
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| All Isomers | 215/217 (due to ⁷⁹Br/⁸¹Br isotopes) | 199/201 ([M-O]⁺), 185/187 ([M-NO]⁺), 169/171 ([M-NO₂]⁺), 136 ([M-Br]⁺), 90 ([C₇H₆]⁺) |
| 3-Bromo-5-nitrotoluene | 215/217 | Specific fragmentation pattern available in spectral databases.[8] |
Note: While the molecular ion peak will be the same for all isomers, the relative intensities of the fragment ions can vary depending on the stability of the resulting fragments, which is influenced by the substitution pattern.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromonitrotoluene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of this compound and its isomers.
Caption: Logical workflow for the spectroscopic analysis and identification of bromonitrotoluene isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry are indispensable tools for the differentiation of this compound and its isomers. Each technique provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies key functional groups, and NMR spectroscopy, particularly ¹H NMR, reveals the specific substitution pattern on the aromatic ring. By systematically applying these methods and comparing the resulting data, researchers can confidently identify the specific isomer they are working with, ensuring the accuracy and reproducibility of their synthetic procedures and biological assays. This guide serves as a foundational reference for this critical analytical process.
References
- 1. This compound(7149-70-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum [chemicalbook.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. 2-Bromo-4-nitrotoluene(7745-93-9) IR Spectrum [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 4-Bromo-2-nitrotoluene | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Bromo-3-methyl-5-nitrobenzene | C7H6BrNO2 | CID 104213 - PubChem [pubchem.ncbi.nlm.nih.gov]
Harnessing 2-Bromo-5-nitrotoluene in Drug Discovery: A Comparative Guide
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. 2-Bromo-5-nitrotoluene, a readily available substituted aromatic compound, serves as a versatile precursor in the synthesis of complex molecular architectures. Its unique arrangement of a methyl group, a nitro group, and a bromine atom offers distinct reactivity and regioselectivity, making it a valuable tool for introducing the 4-methyl-3-nitrophenyl moiety into target molecules.
This guide provides a comparative analysis of the efficacy of this compound as a synthetic building block, with a specific focus on its application in the synthesis of kinase inhibitors. We will examine its performance against alternative synthetic strategies and provide supporting experimental data and protocols.
Synthetic Utility and Key Reactions
The primary utility of this compound in drug discovery lies in its capacity to participate in palladium- or copper-catalyzed cross-coupling reactions. The carbon-bromine bond is a key reactive handle for forming new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of pharmaceutical agents.
Common reactions involving this compound include:
-
Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine.
-
Suzuki-Miyaura Coupling: Formation of a C-C bond by coupling with a boronic acid or ester.
-
Ullmann Condensation: A copper-catalyzed variant of C-N bond formation, often effective for challenging substrates.
The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond, making it susceptible to oxidative addition in catalytic cycles.
Case Study: Intermediate for the Kinase Inhibitor Imatinib
A prominent example showcasing the efficacy of this compound is in the synthesis of a key intermediate for Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[1][2] The target intermediate is N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (B18819) .
Comparative Synthetic Strategies
Two primary strategies can be envisioned for synthesizing this Imatinib intermediate, highlighting a direct comparison between using this compound and an alternative approach.
-
Strategy A: C-N coupling using This compound and 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) .
-
Strategy B: C-N coupling using 2-methyl-5-nitroaniline and a halogenated pyrimidine (B1678525) like 2-chloro-4-(pyridin-3-yl)pyrimidine .[3]
| Parameter | Strategy A (with this compound) | Strategy B (with 2-Chloro-4-(pyridin-3-yl)pyrimidine) |
| Key Building Blocks | This compound, 4-(pyridin-3-yl)pyrimidin-2-amine | 2-methyl-5-nitroaniline, 2-chloro-4-(pyridin-3-yl)pyrimidine |
| Bond Formation | C(aryl-Br) — N(amine) | C(heteroaryl-Cl) — N(aniline) |
| General Reactivity | Higher. C-Br bonds are generally more reactive in cross-coupling than C-Cl bonds, often allowing for milder reaction conditions. | Lower. C-Cl bonds are stronger and typically require more active catalysts, stronger bases, or higher temperatures to achieve efficient coupling.[3] |
| Catalyst System | Often proceeds with standard palladium catalysts or, as reported, with a copper-based system (CuI).[1] | Typically requires more specialized and electron-rich phosphine (B1218219) ligands (e.g., Xantphos) with a palladium source (e.g., Pd₂(dba)₃).[4] |
| Cost & Availability | Aryl bromides can be more expensive than the corresponding chlorides. | Aryl chlorides are often more cost-effective starting materials.[3] |
Experimental Protocols
Protocol for Strategy A: Ullmann-type Coupling
This protocol describes the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine using this compound.[1]
-
Reaction Setup: To a solution of 4-(pyridin-3-yl)pyrimidin-2-amine (1.1 mmol) in dry dioxane (5 mL), add this compound (1.0 mmol), Copper(I) iodide (CuI, 0.25 mmol), N,N'-Dimethylethylenediamine (DMEDA, 0.25 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Reaction Execution: The reaction mixture is refluxed at 120 °C for 15 hours and then cooled to room temperature.
-
Work-up and Purification: Concentrated ammonia (B1221849) (4 mL) and brine (20 mL) are added, and the mixture is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate (B86663) (Na₂SO₄) and concentrated under vacuum. The crude product is then purified.
Protocol for Strategy B: Buchwald-Hartwig Amination
This protocol is for a similar Buchwald-Hartwig amination, illustrating the conditions often required for less reactive aryl chlorides.[4]
-
Reaction Setup: To a solution of 4-(pyridin-3-yl)-2-chloropyrimidine (1.047 mmol) in 1,4-dioxane (B91453) (10 ml), add 2-methyl-4-nitroaniline (B30703) (1.047 mmol) and cesium carbonate (2.094 mmol).
-
Catalyst Addition: Degas the resulting mixture with Argon for 30 minutes. Then, add Xantphos (0.1047 mmol) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.1047 mmol).
-
Reaction Execution: The reaction mixture is stirred at 100 °C for 4 hours.
-
Work-up and Purification: The mixture is cooled to room temperature, filtered, and concentrated. The residue is partitioned between brine and ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by flash chromatography to yield the final product (62% yield).[4]
Quantitative Data Comparison
While a direct head-to-head yield comparison for the Imatinib intermediate under identical conditions is not available, we can summarize reported yields for relevant reactions.
| Reaction Type | Building Blocks | Product | Catalyst/Reagents | Yield | Purity | Reference |
| Ullmann-type Coupling | This compound + Aminopyrimidine | Imatinib Intermediate | CuI / DMEDA / K₂CO₃ | Not explicitly stated | Not stated | [1] |
| Buchwald-Hartwig | 2-Chloro-pyrimidine + Nitroaniline | Imatinib Intermediate Isomer | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 62% | Not stated | [4] |
| Cyclocondensation | 1-(2-methyl-5-nitrophenyl)guanidine + Enone | Imatinib Intermediate | NaOH / n-Butanol | 81.9% | 99.9% | [1] |
Note: The 81.9% yield corresponds to an alternative cyclocondensation route, not a cross-coupling reaction, but is included to provide context on the efficiency of different synthetic strategies for the same intermediate.
Biological Context: Inhibition of BCR-Abl Signaling
Imatinib, the final drug product derived from the intermediate, functions by inhibiting the BCR-Abl tyrosine kinase, an abnormal enzyme produced in cells with the Philadelphia chromosome, which is a hallmark of CML. By blocking this enzyme, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting cancer cell proliferation and inducing apoptosis.
Conclusion
This compound demonstrates significant efficacy as a building block in drug discovery, particularly for synthesizing kinase inhibitors like Imatinib. Its primary advantage lies in the reactivity of the C-Br bond, which facilitates reliable C-N bond formation via cross-coupling reactions. While alternative strategies using less expensive chloro-aromatics exist, they often necessitate more specialized and costly catalyst systems. The choice between these building blocks therefore represents a strategic decision for medicinal chemists, balancing raw material cost against the expense and optimization requirements of the catalytic reaction. The successful application of this compound in the synthesis of a life-saving medicine underscores its value and utility for researchers and drug development professionals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. EP3333162A1 - Metod for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine - Google Patents [patents.google.com]
- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 4. N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Palladium Catalysts for the Heck Reaction with Bromo-Nitrotoluenes
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance.[1] This guide provides a comparative analysis of various palladium catalyst systems for the Heck coupling of bromo-nitrotoluenes, substrates of significant interest in the synthesis of pharmaceuticals and other advanced materials. The selection of an appropriate catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these transformations. This document presents a summary of performance data, detailed experimental protocols for representative reactions, and a visual workflow to aid in the design and execution of Heck reactions with this class of substrates.
Comparative Performance of Palladium Catalysts
The efficiency of the Heck reaction with bromo-nitrotoluenes is highly dependent on the choice of the palladium catalyst and the reaction conditions. The electronic and steric nature of the bromo-nitrotoluene isomer, the alkene coupling partner, the palladium precursor, the ligand, the base, and the solvent all play a crucial role in the reaction outcome. Below is a summary of the performance of different palladium catalyst systems in the Heck reaction with various bromo-nitrotoluenes and analogous aryl bromides.
| Bromo-nitrotoluene Isomer | Alkene | Palladium Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference(s) |
| 1-Bromo-4-nitrobenzene (B128438) | Styrene (B11656) | Pd(II)-hydrazone complex (Pd-L1) (0.5 mol%) | Na₂CO₃ | DMA | 50 | 1 | 99.87 | ~200 | ~200 | [2] |
| 4-Bromoacetophenone | Methyl acrylate | Pd on activated carbon | Et₃N | NMP | 120 | - | High | - | - | [3] |
| 4-Bromobenzaldehyde | n-Butyl acrylate | Dendritic Pd-biscarbene complex (0.5 mol%) | NaOAc | DMF/H₂O | - | 8 | High | ~200 | ~25 | [4] |
| Aryl Bromide (general) | Styrene | UiO-66-PPh₂-Pd (0.5 mol%) | K₃PO₄ | Toluene | 100 | - | 93 | ~186 | - | [5] |
| Aryl Bromide (general) | n-Butyl acrylate | Polymeric NHC-grafted silica-supported Pd NPs | Et₃N | DMF | 120 | - | High | - | - | [6] |
| Bromobenzene | Styrene | Pd/TiO₂ (1 mol%) | - | - | - | - | 35.6 | - | - | [7] |
TON (Turnover Number) and TOF (Turnover Frequency) are estimated based on the provided data where possible. "High" indicates yields generally reported to be in the range of 80-99%. TON and TOF are highly dependent on reaction conditions and catalyst loading.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the Heck reaction with bromo-nitrotoluene analogues.
Protocol 1: Heck Reaction of 1-Bromo-4-nitrobenzene with Styrene using a Pd(II)-Hydrazone Catalyst[2]
-
Catalyst Preparation: The Pd(II)-hydrazone complex (Pd-L1) is synthesized by reacting a hydrazone ligand with a palladium(II) salt in a suitable solvent like methanol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-nitrobenzene (1.0 mmol), styrene (1.2 mmol), sodium carbonate (Na₂CO₃, 2.0 mmol), and the Pd-L1 catalyst (0.5 mol%).
-
Solvent Addition: Add N,N-dimethylacetamide (DMA) as the solvent.
-
Reaction Execution: The reaction mixture is heated to 50 °C and stirred for 1 hour under a nitrogen atmosphere.
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Heck Reaction of an Aryl Bromide with an Alkene using a Heterogeneous Catalyst[8]
-
Reaction Setup: In a sealable reaction vessel, combine the aryl bromide (e.g., a bromo-nitrotoluene, 1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine (B1218219) ligand (e.g., tri(o-tolyl)phosphine, 4 mol%).
-
Solvent and Base Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, followed by a base like triethylamine (B128534) (1.5 mmol).
-
Reaction Execution: The vessel is sealed and the mixture is heated to a temperature between 80-120 °C with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a heterogeneous catalyst is used, it can be recovered by filtration. The filtrate is then diluted with water and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle of the Heck reaction and a generalized experimental workflow.
A simplified diagram of the palladium-catalyzed Heck reaction cycle.
A generalized experimental workflow for the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Bromo-5-nitrotoluene: An Analysis of Reaction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2-Bromo-5-nitrotoluene, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. While a detailed quantitative kinetic comparison is challenging due to the limited availability of specific rate data in peer-reviewed literature, this document outlines the primary synthesis methodologies, offering a qualitative comparison based on reaction conditions, yields, and mechanistic pathways. The information presented is intended to assist researchers in selecting the most suitable method for their specific laboratory or process development needs.
Comparison of Synthetic Routes
Two principal synthetic pathways for this compound are discussed:
-
Electrophilic Bromination of 4-Nitrotoluene (B166481): This is a direct approach where 4-nitrotoluene is brominated using an electrophilic bromine source.
-
Sandmeyer Reaction of 2-Amino-4-nitrotoluene: This multi-step approach involves the diazotization of an amino group followed by its replacement with a bromine atom.
The following table summarizes the key aspects of these two routes based on available data for the target molecule and analogous transformations.
| Parameter | Electrophilic Bromination of 4-Nitrotoluene | Sandmeyer Reaction of 2-Amino-4-nitrotoluene |
| Starting Material | 4-Nitrotoluene | 2-Amino-4-nitrotoluene |
| Key Reactions | Electrophilic Aromatic Substitution | Diazotization, Copper-catalyzed Bromination |
| Typical Reagents | Br₂, FeBr₃ (or other Lewis acid catalyst) | 1. NaNO₂, HBr2. CuBr |
| Reaction Time | Varies (hours) | Diazotization: ~30 min; Sandmeyer: ~1-2 hours |
| Reported Yield | Data for the specific isomer is not readily available, but can be inferred from similar reactions to be moderate to good. | High (e.g., 89% for the analogous 2-bromo-6-nitrotoluene)[1] |
| Scalability | Potentially scalable, but control of regioselectivity can be a challenge. | Well-established and scalable reaction. |
| Safety Considerations | Use of corrosive and hazardous bromine and Lewis acids. | Handling of potentially unstable diazonium salts.[2] |
Experimental Protocols
Method 1: Electrophilic Bromination of 4-Nitrotoluene (Proposed)
While a specific protocol for the synthesis of this compound via this method is not detailed in the available literature, a general procedure can be adapted from the bromination of similar deactivated aromatic compounds. The bromination of p-nitrotoluene in the presence of a catalyst like ferric bromide is known to favor substitution at the position ortho to the methyl group and meta to the nitro group, which would yield the desired 2-bromo-4-nitrotoluene.[3][4]
General Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrotoluene in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).
-
Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).
-
Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at room temperature.
-
The reaction mixture is then stirred at room temperature or gently heated to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to isolate this compound.
Method 2: Sandmeyer Reaction of 2-Amino-4-nitrotoluene
This method is a reliable and high-yielding route for the introduction of a bromine atom onto an aromatic ring. The following protocol is adapted from the synthesis of the analogous 2-bromo-6-nitrotoluene.[1]
Experimental Protocol:
Step 1: Diazotization of 2-Amino-4-nitrotoluene
-
Suspend 2-amino-4-nitrotoluene in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous hydrobromic acid.
-
Slowly add the freshly prepared diazonium salt solution to the CuBr solution at room temperature with vigorous stirring.
-
After the addition is complete, gently heat the reaction mixture to facilitate the decomposition of the diazonium salt and the formation of the aryl bromide. The progress of the reaction is indicated by the cessation of nitrogen gas evolution.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Reaction Kinetics Analysis
Electrophilic Bromination: The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents on the aromatic ring. The nitro group in 4-nitrotoluene is strongly deactivating, which slows down the reaction rate. The methyl group is activating and ortho-, para-directing. The overall rate will be a balance of these electronic effects. Kinetic studies on the bromination of arenes often show complex kinetics with dependencies on both the substrate and the bromine concentration.[5]
Sandmeyer Reaction: The Sandmeyer reaction is a multi-step process. The rate-determining step can vary depending on the specific substrate and reaction conditions. The decomposition of the arenediazonium salt is a key step, and its rate is influenced by temperature and the presence of the copper catalyst. The reaction is generally considered to be first order with respect to the diazonium salt.
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Logical comparison of synthesis routes for this compound.
References
- 1. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. In the following series of reactions, identify the compound 'E': Initial.. [askfilo.com]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
Characterization of Byproducts in Reactions of 2-Bromo-5-nitrotoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential byproducts generated from various chemical reactions involving 2-Bromo-5-nitrotoluene. Understanding the formation and characterization of these impurities is crucial for the development of robust and reproducible synthetic processes in the pharmaceutical and chemical industries. This document outlines common reaction pathways, potential side products, and provides exemplary experimental protocols for their analysis.
I. Overview of Common Reactions and Potential Byproducts
This compound is a versatile intermediate used in a variety of organic transformations. The presence of a bromine atom, a nitro group, and a methyl group on the aromatic ring allows for a range of reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group. However, the interplay of these functional groups can also lead to the formation of undesired byproducts.
A. Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are frequently employed to form new carbon-carbon and carbon-nitrogen bonds.
1. Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne. A common byproduct in Sonogashira reactions is the homo-coupling of the terminal alkyne, leading to the formation of a diyne.[1]
2. Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. A potential side reaction is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen atom.[2]
3. Ullmann Condensation: This copper-catalyzed reaction is used to form carbon-oxygen or carbon-nitrogen bonds. Similar to other coupling reactions, homo-coupling of the starting materials can occur as a side reaction.[3]
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, allowing the displacement of the bromine atom by various nucleophiles. Potential byproducts can arise from competing reactions or further transformations of the desired product.
C. Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a common transformation. Incomplete or over-reduction can lead to a mixture of products, including nitroso and hydroxylamino intermediates.
II. Quantitative Data on Byproduct Formation
While the formation of byproducts is a known phenomenon in reactions involving substituted aromatics, specific quantitative data for byproduct distribution in reactions of this compound is not extensively reported in publicly available literature. The yield of specific byproducts is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature.
For instance, in the synthesis of 2-bromo-4-nitroaniline (B50497) from p-nitroaniline, the formation of a di-brominated byproduct, 2,6-dibromo-4-nitroaniline, has been reported.[4] Careful control of the reaction conditions is necessary to minimize the formation of such byproducts.[4]
Table 1: Potential Byproducts in Common Reactions of this compound
| Reaction Type | Reactant(s) | Potential Byproduct(s) | Notes |
| Sonogashira Coupling | Terminal Alkyne | Diyne (from alkyne homo-coupling) | Yield depends on catalyst, copper co-catalyst, and base used. |
| Buchwald-Hartwig Amination | Amine | 2-Methyl-4-nitrotoluene (dehalogenation) | Can be minimized by optimizing ligand and reaction temperature. |
| Ullmann Condensation | Phenol/Amine | Biphenyl derivatives (homo-coupling) | Ligand choice and temperature are critical. |
| Nucleophilic Aromatic Substitution | Nucleophile | Isomeric substitution products, over-alkylation/arylation | Dependent on the directing effects of substituents. |
| Reduction of Nitro Group | Reducing Agent | 2-Bromo-5-nitrosotoluene, 2-Bromo-5-hydroxylaminotoluene | Product distribution depends on the reducing agent and reaction conditions. |
III. Experimental Protocols for Byproduct Characterization
Accurate characterization of byproducts is essential for process optimization and quality control. The following are general protocols that can be adapted for the analysis of reaction mixtures containing this compound and its derivatives.
A. High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Objective: To separate and quantify the starting material, desired product, and major byproducts in a reaction mixture.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
A gradient elution is typically used, for example, starting from 30% B to 90% B over 20 minutes.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
At various time points during the reaction, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary and dilute the sample with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Identify peaks corresponding to the starting material, product, and byproducts by comparing retention times with standards, if available, or by collecting fractions for further analysis.
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Objective: To identify volatile byproducts in a reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Procedure:
-
Prepare a diluted sample of the reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Analyze the resulting total ion chromatogram (TIC) to separate the components.
-
Identify the individual components by comparing their mass spectra with a library database (e.g., NIST).
IV. Visualizing Reaction Pathways and Workflows
A. Reaction Mechanisms
The following diagrams illustrate the general catalytic cycles for common cross-coupling reactions.
Caption: General catalytic cycle for the Sonogashira coupling reaction.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-nitrotoluene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-Bromo-5-nitrotoluene, ensuring the safety of laboratory personnel and environmental compliance.
chercheurs, scientifiques et professionnels du développement de médicaments, une manipulation et une élimination appropriées des produits chimiques sont primordiales. Le 2-bromo-5-nitrotoluène, un solide combustible, présente des risques d'irritation et de toxicité aiguë par voie orale, cutanée et par inhalation[1]. Le respect des procédures d'élimination établies est essentiel pour atténuer ces risques.
I. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value |
| Molecular Formula | C7H6BrNO2 |
| Molecular Weight | 216.03 g/mol [1] |
| Melting Point | 78-80 °C |
| GHS Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant, Eye Irritant |
| Signal Word | Warning |
| Storage Class Code | 11 - Combustible Solids |
II. Experimental Protocol: Spill Neutralization and Cleanup
In the event of a small spill, follow these steps to safely contain and clean the affected area.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat.
-
Inert absorbent material (e.g., vermiculite (B1170534), sand, or earth).
-
Lime or other suitable neutralizing agent.
-
Labeled, sealable containers for hazardous waste.
-
High-efficiency vacuum cleaner (optional).
Procedure:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Don PPE: Wear appropriate personal protective equipment to prevent skin and eye contact.
-
Contain the Spill: Cover the spill with an inert absorbent material like sand, earth, or vermiculite to prevent it from spreading[2].
-
Neutralize: Spread lime or another suitable absorbent material over the spill area. Allow it to sit for at least one hour[2].
-
Collect Waste: Carefully collect the absorbed and neutralized material. A high-efficiency vacuum cleaner can be used, but avoid creating dust[2]. Place the collected waste into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Wash the spill site thoroughly with soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including gloves and absorbent pads, should be placed in the hazardous waste container.
-
Seek Medical Attention if Necessary: If eye irritation persists, seek medical advice[2]. If inhaled, move to fresh air[2].
III. Disposal Workflow
The proper disposal of this compound waste is critical. The following diagram illustrates the decision-making process and procedural flow for its disposal.
Caption: Disposal workflow for this compound.
IV. Step-by-Step Disposal Procedure
For the final disposal of this compound waste, adhere to the following steps, which are based on established safety data sheet guidelines[3].
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Engage a Licensed Disposal Company: The primary and recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company[3]. These companies are equipped to handle and incinerate chemical waste safely.
-
Incineration Protocol: If your institution is equipped and licensed for chemical incineration, the recommended procedure is to dissolve or mix the material with a combustible solvent. This mixture should then be burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts[3].
-
Contaminated Packaging: Any packaging that has been in contact with this compound must be treated as hazardous waste and disposed of as an unused product[3].
-
Environmental Protection: Under no circumstances should this compound or its containers be discharged into drains or the environment[3]. Prevent further leakage or spillage if it is safe to do so[3].
-
Record Keeping: Maintain accurate records of the disposal process, including the date, quantity of waste, and the disposal company used. This is crucial for regulatory compliance.
References
Personal protective equipment for handling 2-Bromo-5-nitrotoluene
This guide provides comprehensive safety and logistical information for the handling and disposal of 2-Bromo-5-nitrotoluene, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 7149-70-4
-
Molecular Formula: C₇H₆BrNO₂[1]
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized in the table below.
| Hazard Type | GHS Classification | Description |
| Acute Toxicity | H302: Harmful if swallowed[1][2] | Ingestion of this chemical can lead to harmful effects. |
| H312: Harmful in contact with skin[1] | Absorption through the skin can be harmful. | |
| H332: Harmful if inhaled[1] | Inhalation of dust or vapors may cause harm. | |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][3] | Direct contact can cause skin irritation. |
| Eye Damage/Irritation | H319: Causes serious eye irritation[1][3] | Contact with eyes can result in serious irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation[1][3] | Inhalation may lead to irritation of the respiratory tract. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following table outlines the recommended equipment.
| Body Part | Recommended Protection | Specification/Standard |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield should be used if there is a risk of splashing. | Conforming to NIOSH (US) or EN 166 (EU).[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is required. | Inspect gloves for any signs of degradation or puncture before use. |
| Respiratory | A NIOSH/MSHA approved respirator is recommended if dust is generated or if ventilation is inadequate. | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[3] |
| Body | Wear appropriate protective clothing to prevent skin exposure.[3] | Impervious clothing should be used when handling larger quantities.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Work within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling:
-
Post-Handling:
Disposal Plan
Chemical waste containing this compound must be managed according to institutional and regulatory guidelines.
-
Waste Collection:
-
Labeling:
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and lists "this compound" as a component.
-
-
Disposal:
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
